Product packaging for S-Benzylcysteine(Cat. No.:CAS No. 5680-65-9)

S-Benzylcysteine

Cat. No.: B6328431
CAS No.: 5680-65-9
M. Wt: 211.28 g/mol
InChI Key: GHBAYRBVXCRIHT-UHFFFAOYSA-N
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Description

Contextualizing S-Benzylcysteine as an S-Substituted Cysteine Derivative

This compound belongs to a broad class of compounds known as S-substituted cysteine derivatives. drugbank.com This classification arises from the modification of the sulfur atom (S) of the cysteine amino acid. The general structure involves the cysteine backbone with an alkyl or aryl group attached to the sulfur, forming a thioether. researchgate.net These modifications can significantly alter the compound's physicochemical properties and biological activities compared to the parent amino acid, cysteine. The nature of the substituent on the sulfur atom is a key determinant of the compound's function and reactivity. nih.gov For instance, this compound has been used in the synthesis of other complex molecules, including technetium-99m radiopharmaceuticals for potential clinical applications. nih.gov

Structural Analogs and Related Compounds of this compound

A variety of compounds are structurally related to this compound, differing primarily in the nature of the group attached to the sulfur atom. These analogs are crucial for structure-activity relationship studies, helping to elucidate the role of specific chemical moieties in biological and chemical processes.

S-Allylcysteine (SAC) is a well-known structural analog of this compound and is one of the major water-soluble organosulfur compounds found in aged garlic extract. semanticscholar.orgwikipedia.orgresearchgate.net It is derived from L-cysteine where the sulfur atom is attached to an allyl group (prop-2-enyl group). ebi.ac.uknih.gov SAC is often used as a reference compound in studies involving SBC to compare the effects of the benzyl (B1604629) group versus the allyl group. semanticscholar.orgresearchgate.net While both are S-substituted cysteine derivatives, the presence of the double bond in the allyl group of SAC versus the aromatic ring in the benzyl group of SBC leads to differences in their chemical reactivity, particularly in scavenging free radicals. acs.org

S-Propargyl-cysteine (SPRC), also known as ZYZ-802, is another significant analog of both SAC and SBC. nih.govplos.org In SPRC, a propargyl group (a prop-2-yn-1-yl group) is attached to the sulfur atom of cysteine. researchgate.netresearchgate.net This compound is recognized as a novel donor and modulator of endogenous hydrogen sulfide (B99878) (H₂S). researchgate.netmedchemexpress.com The triple bond in the propargyl group distinguishes its chemical properties from the allyl group in SAC and the benzyl group in SBC. nih.gov The structural difference between these analogs, specifically the stronger chemical bond of the propargyl group compared to the allyl group, has been suggested to result in different pharmacological effects. nih.gov

Beyond SAC and SPRC, a broader class of S-alkylated cysteine derivatives exists, where various alkyl groups are attached to the cysteine's sulfur atom. nih.gov An example is S-propylcysteine (SPC), which contains a propyl group and has been studied alongside SAC and SBC to understand the role of the substituent's saturation and structure. researchgate.netacs.orgnih.gov Enzymes like cysteine synthase from onion (Allium cepa) have been shown to synthesize various S-substituted cysteine derivatives, including S-methylcysteine, S-ethylcysteine, S-propylcysteine, S-allylcysteine, and this compound, when provided with the corresponding thiols. scispace.com The synthesis of these derivatives allows for systematic studies on how the size, branching, and functional groups of the S-substituent influence the compound's properties. researchgate.netnih.gov

Alpha-hydroxy-analogues represent another class of related compounds where the alpha-amino group of this compound is replaced by a hydroxyl group. rsc.orgrsc.org The synthesis of 2-hydroxy-3-benzylthiopropanoic acid, the α-hydroxy-analogue of this compound, has been achieved through the condensation of β-chlorolactic acid with toluene-α-thiol. rsc.org These analogues are valuable as building blocks in organic synthesis. acs.org For example, they have been used as intermediates in the synthesis of acyl protein thioesterase inhibitors and the antiviral drug lamivudine. acs.org

Selenocysteine, the selenium analog of cysteine, can form Se-conjugates that are structurally similar to S-substituted cysteines. thieme-connect.comresearchgate.net Se-benzyl-L-selenocysteine (SeBC) is the direct selenium counterpart to S-benzyl-L-cysteine (SBC). nih.gov Comparing the metabolism of these sulfur and selenium analogs reveals key differences in their biochemical pathways. For instance, studies using rat liver microsomes showed that while SeBC is metabolized to form pyruvate, this reaction was not observed for its sulfur analog, SBC. nih.govacs.org Instead, SBC forms a chemically stable sulfoxide (B87167). nih.govacs.org This highlights the profound impact of substituting sulfur with selenium on the metabolic fate of the molecule, which is attributed to the different physicochemical properties of selenium, such as its lower redox potential and higher reactivity compared to sulfur. kyoto-u.ac.jp

Natural Occurrence and Biosynthesis of this compound Derivatives

Presence in Petiveria alliacea (Anamu) and Garlic

The first report of naturally occurring this compound derivatives was from the plant Petiveria alliacea, a perennial shrub also known as anamu or garlic guinea henweed. nih.gov Two diastereomers of S-benzyl-L-cysteine sulfoxide, named petiveriin A and petiveriin B, were isolated from the fresh roots of this plant. scispace.comjaveriana.edu.co These compounds are present in all parts of the plant, including the root, stem, and leaves, with the highest concentration found in the root. scispace.comresearchgate.net this compound itself has also been detected in trace amounts (less than 10 micrograms per gram of fresh weight) in all parts of P. alliacea. scispace.comjaveriana.edu.co It is considered a likely biochemical precursor to the more abundant petiveriins. psu.edu

While this compound itself is not a primary component of garlic (Allium sativum), it is recognized as a structural analog of S-allylcysteine, a major water-soluble compound found in aged garlic extract. semanticscholar.org Research on this compound is often conducted in comparison to S-allylcysteine to understand the structure-activity relationships of these cysteine-containing compounds. semanticscholar.org

The concentration of this compound sulfoxide diastereomers in different parts of Petiveria alliacea is detailed in the table below.

Plant PartTotal this compound sulfoxide (mg/g fresh weight)
Root2.97
Stem0.07
LeavesNot specified in provided context
Data sourced from Kubec & Musah, 2001. nih.gov
Biosynthetic Pathways of S-alk(en)yl-L-cysteine Sulfoxides (ASCOs) and Cysteine Sulfoxides

The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides (ASCOs), the characteristic flavor precursors in Allium species like garlic and onion, provides a model for understanding the formation of related compounds such as this compound derivatives. This process involves several enzymatic steps.

Cysteine synthase, also known as O-acetylserine sulfhydrylase (OASS), plays a crucial role in the synthesis of S-substituted cysteine derivatives. scispace.com This enzyme catalyzes a β-replacement reaction, where the acetoxy group of O-acetyl-L-serine is replaced by a thiol. nih.gov Research has shown that cysteine synthase from onion can utilize a variety of thiols, including methyl, ethyl, propyl, allyl, and benzyl mercaptan, to form the corresponding S-substituted cysteines, such as S-methylcysteine, S-ethylcysteine, S-propylcysteine, S-allylcysteine, and this compound. scispace.com This demonstrates the enzyme's broad substrate specificity and its importance in generating a diversity of cysteine derivatives in plants. scispace.com The reaction mechanism is described as a ping-pong kinetic mechanism, involving a stable α-aminoacrylate intermediate. nih.govresearchgate.net

The biosynthesis of many S-substituted cysteine derivatives is closely linked to the glutathione (B108866) pathway. Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the reduced form of glutathione (GSH) to a wide variety of substrates. wikipedia.org This is a key detoxification pathway in many organisms. wikipedia.org In the context of ASCO biosynthesis, it is proposed that the pathway can be initiated by the S-alk(en)ylation of glutathione. frontiersin.org This is followed by the enzymatic removal of the glycyl and γ-glutamyl groups to yield the S-substituted cysteine, which is then oxidized to form the sulfoxide. frontiersin.org For instance, γ-glutamyl-S-benzylcysteine has been identified in P. alliacea, suggesting the involvement of the glutathione pathway in the formation of this compound derivatives in this plant. nih.gov

Historical Perspectives and Early Research on this compound

Early Investigations of Cysteine Derivatives for Radiopharmaceutical Preparation

Early research into cysteine derivatives explored their potential as chelating agents for the preparation of radiopharmaceuticals. In a study from 1939, the electrochemical properties of this compound were investigated using a dropping mercury cathode to understand its behavior in the presence of other amino acids like cystine and methionine. nist.gov This foundational research was important for the analytical determination of sulfur-containing amino acids in biological hydrolysates. nist.gov

More targeted research in the 1990s focused on the synthesis of S-benzyl cysteine and its derivatives to explore their utility in preparing technetium-99m (99mTc) radiopharmaceuticals. sigmaaldrich.com The development of 99mTc-based radiopharmaceuticals was a significant area of research, with efforts to create new agents for diagnostic imaging. nih.goviaea.org A 1993 study specifically synthesized S-benzyl cysteine and cysteine benzyl ester to investigate their potential as chelating moieties for 99mTc, with the expectation that these new derivatives could lead to clinically useful radiopharmaceuticals. sigmaaldrich.com

Initial Studies on Mercapturic Acid Formation and Metabolism

Early research into the metabolism of this compound was fundamental to understanding the broader mercapturic acid pathway, a critical detoxification process in mammals. wikipedia.orgnih.gov This pathway is responsible for the biotransformation of a wide range of electrophilic compounds, both foreign (xenobiotic) and endogenous. nih.gov The end products, known as mercapturic acids, are N-acetyl-L-cysteine S-conjugates that are typically excreted in the urine. wikipedia.orgnih.gov

Initial investigations focused on how the body processes this compound and related compounds. Studies in the mid-20th century began to piece together the enzymatic steps involved. It was discovered that the formation of mercapturic acids is a multi-step process involving several key enzymes. researchgate.netissx.org

Key findings from early studies include:

Involvement of Glutathione: A pivotal discovery was the role of glutathione (GSH). Researchers found that the initial step in the detoxification of many xenobiotics is their conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.orgissx.org

Sequential Enzymatic Action: Following glutathione conjugation, the resulting molecule undergoes sequential enzymatic cleavage. Gamma-glutamyl transpeptidase and dipeptidases remove the glutamate (B1630785) and glycine (B1666218) residues, respectively, leaving a cysteine conjugate. wikipedia.org

N-Acetylation as the Final Step: The final step in the formation of a mercapturic acid is the acetylation of the amino group of the cysteine conjugate. wikipedia.org This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase. nih.gov

Studies using this compound as a model substrate helped to elucidate these steps. For instance, research demonstrated that administering S-Benzyl-L-cysteine to animals led to the urinary excretion of its corresponding mercapturic acid, N-acetyl-S-benzyl-L-cysteine. nih.gov

Metabolic Fate in Different Species

Early comparative studies revealed species-specific differences in the metabolism of this compound. For example, research comparing its metabolism in rats and marmosets showed that while benzylmercapturic acid was a major metabolite in both, the excretion of minor metabolites like benzylmercapturic acid sulphoxide and benzylcysteine was greater in the marmoset. nih.gov

The table below summarizes findings from a study on the metabolism of S-benzyl-N-malonyl-L-cysteine in rats, which provides insights into the metabolic pathway of related compounds. tandfonline.com

Time PeriodPercentage of Administered ¹⁴C Excreted in Urine
0-24 hours66%
0-72 hours79%

This table shows the cumulative excretion of radioactivity in the urine of rats after a single oral dose of S-[¹⁴C]benzyl-N-malonyl-L-cysteine. The rapid excretion indicates efficient absorption and metabolism. tandfonline.com

Role of Hepato-Renal Cooperation

Further investigations highlighted the importance of inter-organ cooperation, particularly between the liver and kidneys, in the biosynthesis and elimination of mercapturic acids. oup.com Studies with isolated rat hepatocytes and perfused livers showed that this compound is taken up by the liver and converted to N-acetyl-S-benzylcysteine. oup.com This mercapturate is then transported into the plasma and subsequently taken up by the kidneys for urinary excretion. oup.com This process involves specific transport systems for organic anions. oup.com

Sulfoxidation as a Metabolic Pathway

In addition to N-acetylation, sulfoxidation was identified as another metabolic route for this compound. Research in the 1990s characterized a cysteine conjugate S-oxidase activity in rat liver and kidney microsomes, with S-benzyl-L-cysteine as a substrate. nih.gov This reaction, dependent on oxygen and NADPH, converts S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide. nih.gov Interestingly, this S-oxidase activity was found to be associated with flavin-containing monooxygenases (FMOs) rather than cytochrome P-450 enzymes. nih.gov

The following table presents data on the S-oxidase activity in rat liver and kidney microsomes.

Enzyme SourceVmax (nmol/min/mg protein)
Kidney Microsomes~3-fold greater than liver
Liver Microsomes-

This table illustrates the higher maximal velocity (Vmax) of S-benzyl-L-cysteine sulfoxide formation in kidney microsomes compared to liver microsomes in rats, indicating a more active sulfoxidation pathway in the kidneys. nih.gov

These initial studies laid the groundwork for our current understanding of how organisms defend themselves against a vast array of chemical insults through the mercapturic acid pathway, with this compound serving as a valuable tool in this research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B6328431 S-Benzylcysteine CAS No. 5680-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-benzylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-01-1, 16597-46-9
Record name S-Benzylcysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis and Derivatization Methodologies for S Benzylcysteine

Chemical Synthesis Routes of S-Benzylcysteine and its Analogs

The synthesis of this compound and its various derivatives is crucial for its application in diverse areas of chemical and biological research. Methodologies range from classical organic reactions to more complex, modern synthetic strategies, enabling the creation of specifically labeled compounds, peptidic structures, and other valuable analogues.

Traditional Alkylation Methods for S-Benzyl-L-cysteine

The most common and established method for synthesizing S-Benzyl-L-cysteine is through the direct alkylation of L-cysteine. psu.edunih.gov This nucleophilic substitution reaction involves the thiol group of cysteine attacking an appropriate benzyl (B1604629) electrophile.

The typical procedure involves dissolving L-cysteine in an alkaline solution, such as aqueous sodium hydroxide (B78521), to deprotonate the thiol group, forming a thiolate anion. psu.edu This highly nucleophilic thiolate then reacts with a benzyl halide, most commonly benzyl bromide, to form the stable thioether linkage of S-Benzyl-L-cysteine. psu.edumdpi.com The reaction mixture is typically neutralized to precipitate the product, which can then be purified by filtration and washing. psu.edu This method is straightforward, uses readily available starting materials, and is effective for producing the compound on both laboratory and larger scales. mdpi.comgoogle.com

Table 1: Key Components in Traditional S-Alkylation of L-Cysteine

Component Role Common Example(s)
Cysteine Source Starting amino acid with free thiol L-cysteine, L-cysteine hydrochloride
Base Deprotonates the thiol group Sodium hydroxide (NaOH)
Alkylating Agent Provides the benzyl group Benzyl bromide, Benzyl chloride

An alternative approach utilizes dialkylcarbonates as the alkylating agents instead of alkyl halides, which are often hazardous. This method is considered a milder and safer industrial process. google.com

Synthesis of Deuterated this compound

Isotopically labeled amino acids are invaluable tools in metabolic studies, structural biology, and mechanistic investigations. Methods have been developed for the specific incorporation of deuterium (B1214612) into the this compound molecule at the α- and/or β-positions. osti.govnih.gov

One reported synthesis for S-benzyl-DL-(α-²H₁)-cysteine involves the condensation of the sodium salt of diethyl α-acetamidomalonate with benzyl chloromethyl sulfide (B99878), followed by hydrolysis with deuterium chloride (DCl). osti.gov For the synthesis of S-benzyl-DL-(β,β-²H₂)-cysteine, a Mannich reaction is employed, followed by treatment with sodium benzylmercaptide and subsequent hydrolysis. osti.gov Combining these strategies allows for the synthesis of S-benzyl-DL-(α,β,β,-²H₃)-cysteine. osti.gov The resulting racemic mixtures can be resolved into their respective enantiomers using enzymes like hog renal acylase. osti.gov More recent methods, such as palladium-catalyzed hydrogen-deuterium (H/D) exchange protocols, offer efficient routes for β-deuteration of protected amino amides, which can subsequently be converted to the desired deuterated amino acids. osti.gov

Table 2: Examples of Synthesized Deuterated this compound

Compound Method Summary Reference
S-benzyl-DL-(α-²H₁)-cysteine Condensation of diethyl α-acetamidomalonate derivative followed by DCl hydrolysis. osti.gov
S-benzyl-DL-(β,β-²H₂)-cysteine Mannich reaction followed by reaction with sodium benzylmercaptide and HCl hydrolysis. osti.gov

Synthesis of this compound Boronic Ester Derivatives

Boronic acid derivatives of amino acids are of significant interest, particularly as enzyme inhibitors. This compound boronic esters have been synthesized and evaluated as potent inhibitors of the 20S proteasome. psu.edursc.org

The synthesis starts with N-protected S-Benzyl-L-cysteine. psu.edu Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) or methoxycarbonyl groups, which are introduced under basic conditions. psu.edu The protected this compound is then coupled with an appropriate amine, such as one containing a boronic ester, using standard peptide coupling reagents like N-methylmorpholine and methyl chloroformate. psu.edu This modular approach allows for the creation of a variety of derivatives. For instance, S-benzyl-cysteine-(3-phenyl)boronic ester was synthesized and showed significant inhibitory activity against the chymotrypsin-like activity of the proteasome. psu.edursc.orgresearchgate.net The position of the boronic ester group on the aromatic ring was found to be crucial for the inhibitory potency. psu.edu

Table 3: Synthesis Steps for this compound Boronic Ester Derivatives

Step Description Reagents
1. S-Alkylation Traditional synthesis of S-Benzyl-L-cysteine. L-cysteine, Benzyl bromide, NaOH
2. N-Protection Protection of the amino group. Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Synthesis of Cyclic Dipeptides (CDPs) Containing S-Benzyl-L-cysteine

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are conformationally constrained structures that are valuable in materials science and as scaffolds in medicinal chemistry. researchgate.netgoogle.com Several S-Benzyl-L-cysteine-containing CDPs have been synthesized to study their self-assembly and gelation properties. researchgate.netresearchgate.net

The synthesis is typically performed in solution or using solid-phase techniques. researchgate.netgoogle.com A common solution-phase route involves the coupling of two N-protected amino acids, one of which is S-Benzyl-L-cysteine, to form a linear dipeptide. researchgate.net After selective deprotection of the N-terminus and C-terminus, the linear precursor undergoes an intramolecular cyclization reaction, often promoted by a mild base, to form the diketopiperazine ring. researchgate.net Solid-phase synthesis offers advantages for large-scale production and purification. google.com This involves attaching the initial amino acid to a resin, followed by sequential coupling, deprotection, and on-resin cyclization before cleavage from the solid support. google.com

Figure 1: General Synthetic Scheme for S-Benzyl-L-cysteine CDPs A visual representation of the reaction sequence from protected amino acids to the final cyclic dipeptide.

Source: Adapted from Ghosh et al., 2023. researchgate.net

Synthesis of Peptidic Substrates and Inhibitors with this compound Moiety

The this compound moiety has been incorporated into peptidic structures to serve as substrates or inhibitors for various enzymes. kyoto-u.ac.jphzdr.de Its size and hydrophobic nature make it a suitable residue for probing the S1 specificity pocket of certain proteases, such as cathepsin B. hzdr.de

The synthesis of these peptides follows standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. N-protected S-Benzyl-L-cysteine is used as a building block and is sequentially coupled to other amino acids to build the desired peptide chain. kyoto-u.ac.jpnih.gov For example, this compound has been used as a starting material in the synthesis of selenocysteine-containing peptides. kyoto-u.ac.jp Furthermore, peptidic substrates containing this compound, such as ε-H₂N-Cap-Leu-(S-Bzl)Cys-AMC, have been synthesized to determine the P1 specificity of enzymes like cathepsin B. hzdr.de The S-benzyl group can also serve as a protecting group for cysteine, which is later removed in the final steps of a synthesis to yield a free thiol-containing peptide.

Synthesis of α-Hydroxy-Analogues of this compound

The replacement of the α-amino group of an amino acid with a hydroxyl group can lead to compounds with interesting biological properties. The α-hydroxy-analogue of this compound is 2-hydroxy-3-benzylthiopropanoic acid. researchgate.netrsc.orgrsc.org

This analogue is synthesized by the condensation of β-chlorolactic acid with toluene-α-thiol (benzyl mercaptan). researchgate.netrsc.orgrsc.org The reaction yields the racemic 2-hydroxy-3-benzylthiopropanoic acid. The individual optical isomers can be separated through resolution using chiral resolving agents like brucine (B1667951) and quinine. researchgate.netrsc.org This hydroxy analogue has been incorporated into vasopressin analogues to study ligand-receptor interactions. nih.gov

Table 4: Synthesis of 2-Hydroxy-3-benzylthiopropanoic Acid

Reactant 1 Reactant 2 Product

Enzymatic Synthesis and Biotransformation of this compound Derivatives

The enzymatic production and subsequent biological transformation of this compound and its derivatives are intricate processes involving specific enzymes and metabolic routes. These pathways are crucial for both the synthesis of these compounds and their breakdown and elimination from biological systems.

Cysteine Synthase and its Substrate Specificity for this compound Formation

Cysteine synthase, also known as O-acetylserine (thiol) lyase, is a key enzyme in the synthesis of L-cysteine. nih.gov Research has shown that this enzyme exhibits a broad substrate specificity, enabling it to catalyze the formation of various S-substituted cysteine derivatives, including this compound. scispace.com

In a study utilizing partially purified cysteine synthase from onion (Allium cepa) and Escherichia coli, the enzyme was shown to effectively use benzyl mercaptan as a substrate in place of sulfide. scispace.com When incubated with O-acetyl-L-serine and benzyl mercaptan, both the plant and bacterial enzymes produced this compound. scispace.com This demonstrates the non-specific action of cysteine synthase, which can incorporate a range of thiols to form corresponding cysteine derivatives. scispace.com The ability of cysteine synthase from different organisms to utilize benzyl mercaptan highlights a potentially widespread mechanism for the formation of this compound. scispace.com

Further research has explored the inhibition of cysteine synthase by S-benzyl-L-cysteine (SBC). In silico docking studies indicated that SBC has a favorable interaction with the active site of the enzyme from Arabidopsis thaliana. nih.gov Subsequent in vitro experiments confirmed that SBC acts as a non-competitive inhibitor of this enzyme. nih.gov

The substrate flexibility of cysteine synthase is further highlighted by its ability to utilize various other thiols, such as methyl, ethyl, propyl, and allyl mercaptans, to form their respective S-substituted cysteines. scispace.com However, the reaction with butyl mercaptan was observed to be weak, which may be attributed to its lower water solubility. scispace.com

Table 1: Substrate Specificity of Cysteine Synthase

Substrate (Thiol) Product Enzyme Source Reference
Benzyl Mercaptan This compound Onion (Allium cepa), E. coli scispace.com
Methyl Mercaptan S-Methylcysteine Onion (Allium cepa), E. coli scispace.com
Ethyl Mercaptan S-Ethylcysteine Onion (Allium cepa), E. coli scispace.com
Propyl Mercaptan S-Propylcysteine Onion (Allium cepa), E. coli scispace.com
Allyl Mercaptan S-Allylcysteine Onion (Allium cepa), E. coli scispace.com
Butyl Mercaptan Weak reaction Onion (Allium cepa), E. coli scispace.com

Metabolic Conversion Pathways of this compound

Once formed or introduced into a biological system, this compound undergoes several metabolic conversions. A primary pathway involves its transformation into mercapturic acid, a process that facilitates its excretion. nih.govnih.gov This biotransformation is a cooperative effort between different organs, primarily the liver and kidneys. nih.gov

In vivo studies have shown that this compound is rapidly taken up by the liver and acetylated to form N-acetyl-S-benzylcysteine. nih.govnih.gov This N-acetyl derivative is then transported into the plasma and subsequently to the kidneys for excretion in the urine. nih.gov This process is part of the mercapturic acid pathway, a major route for the detoxification of xenobiotics. researchgate.net The biosynthesis of mercapturic acids from cysteine S-conjugates like this compound is a critical detoxification mechanism. nih.gov

Another metabolic fate of this compound involves a cysteine salvage pathway discovered in soil bacteria. acs.orgacs.org In this pathway, S-alkylated cysteine is first acetylated and then oxidized to a sulfoxide (B87167). acs.orgacs.org A flavoenzyme, CmoJ, then catalyzes the cleavage of this sulfoxide to yield a sulfenic acid. acs.org This pathway represents a method for bacteria to dealkylate S-alkylated cysteines. acs.org

In the plant Petiveria alliacea, a derivative of this compound, S-benzyl-l-cysteine sulfoxide (petiveriin), serves as a substrate for the enzyme alliinase. nih.gov The action of alliinase on petiveriin produces a sulfenic acid intermediate. nih.gov This intermediate can then be acted upon by a novel lachrymatory factor synthase (LFS) to form (Z)-phenylmethanethial S-oxide. nih.gov Alternatively, if the sulfenic acid escapes the LFS, it can condense to form S-benzyl phenylmethanethiosulfinate (petivericin). nih.gov

The metabolic conversion of this compound and its derivatives illustrates the diverse enzymatic machinery that has evolved to handle such compounds, leading to detoxification, salvage, or the production of biologically active molecules.

Table 2: Metabolic Products of this compound and its Derivatives

Starting Compound Key Enzyme(s) Metabolic Product(s) Organism/System Reference
This compound Acetyltransferase N-acetyl-S-benzylcysteine Rat (in vivo) nih.govnih.gov
S-Alkylated Cysteine Acetyltransferase, CmoO, CmoJ Sulfenic acid Soil bacteria acs.orgacs.org
S-benzyl-l-cysteine sulfoxide (petiveriin) Alliinase, Lachrymatory factor synthase (Z)-phenylmethanethial S-oxide, S-benzyl phenylmethanethiosulfinate Petiveria alliacea nih.gov

Molecular Mechanisms of S Benzylcysteine Action

Cell Cycle Regulation and Apoptosis Induction by S-Benzylcysteine

This compound has been shown to significantly inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. waocp.orgnih.gov Studies on human gastric cancer SGC-7901 cells have indicated that SBC can suppress cell survival in a manner dependent on both concentration and time. waocp.org The primary mechanisms involve halting the cell cycle at a specific phase and activating the intrinsic pathway of apoptosis. semanticscholar.orgkoreascience.kr

Investigations using flow cytometry have demonstrated that this compound treatment leads to an arrest of cancer cells in the G2 phase of the cell cycle. waocp.orgsemanticscholar.org In human gastric cancer SGC-7901 cells, exposure to SBC resulted in an accumulation of cells in the G2 phase, increasing from a baseline of 8.98% to 12.66%. semanticscholar.org This blockage at the G2 checkpoint prevents the cells from entering mitosis, thereby inhibiting their proliferation. semanticscholar.orgfrontiersin.org

The induction of apoptosis by this compound is primarily mediated through the mitochondrial-dependent or intrinsic pathway. semanticscholar.orgkoreascience.kr This pathway is initiated by cellular stress and culminates in the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. semanticscholar.orgbiovendor.com

A key event in the mitochondrial pathway of apoptosis is the activation of initiator caspase-9, which then activates effector caspases like caspase-3. semanticscholar.orgbiovendor.com Studies have shown that treatment with this compound significantly enhances the enzymatic activities of both caspase-9 and caspase-3 in SGC-7901 cells. waocp.orgsemanticscholar.orgnih.gov Conversely, the activity of caspase-8, which is central to the extrinsic apoptotic pathway, is largely unaffected by SBC treatment. semanticscholar.orgkoreascience.kr This specificity highlights the central role of the mitochondrial pathway in SBC-induced apoptosis. semanticscholar.org

A critical step in the mitochondrial-dependent apoptotic pathway is the disruption of the mitochondrial outer membrane, which leads to the dissipation of the mitochondrial membrane potential (ΔΨm). semanticscholar.orgbiovendor.com Treatment with this compound has been observed to dramatically induce the loss of ΔΨm in human gastric cancer cells. waocp.orgsemanticscholar.orgkoreascience.kr This event is a key indicator of mitochondrial dysfunction and a trigger for the release of pro-apoptotic factors from the mitochondria, leading to the activation of the caspase cascade. semanticscholar.org

The tumor suppressor protein p53 and the Bcl-2 family of proteins are crucial regulators of the mitochondrial apoptotic pathway. semanticscholar.orgsciepub.com this compound leverages these pathways to induce apoptosis in cancer cells. semanticscholar.orgkoreascience.kr

Western blotting analysis has revealed that this compound-induced apoptosis is accompanied by a significant up-regulation in the expression of the p53 tumor suppressor protein and the pro-apoptotic protein Bax. waocp.orgsemanticscholar.orgnih.gov In one study, SBC treatment led to a 200.21% increase in p53 expression and a 356.03% increase in Bax expression compared to controls. semanticscholar.org The tumor suppressor gene p53 can initiate cell cycle arrest and apoptosis in response to cellular stress. semanticscholar.org Furthermore, p53 can directly influence the intrinsic apoptotic pathway by interacting with Bcl-2 family proteins. semanticscholar.org The increased expression of Bax, a target of p53, alongside the down-regulation of the anti-apoptotic protein Bcl-2, shifts the Bax/Bcl-2 ratio in favor of apoptosis. semanticscholar.orgkoreascience.kr This altered ratio contributes to the permeabilization of the mitochondrial membrane, further promoting the apoptotic process. semanticscholar.org

p53 and Bax/Bcl-2 Pathways in this compound-Induced Apoptosis

Down-regulation of Bcl-2 Expression

This compound (SBC) has been identified as a modulator of apoptosis, partly through its influence on the Bcl-2 family of proteins. nih.govsemanticscholar.org In studies conducted on human gastric cancer SGC-7901 cells, treatment with SBC was shown to induce apoptosis. nih.govwaocp.orgkoreascience.kr A key component of this pro-apoptotic activity is the observed down-regulation of the anti-apoptotic protein Bcl-2. nih.govwaocp.orgkoreascience.krkoreascience.kr Western blotting analysis confirmed that as part of the mitochondrial-dependent apoptosis pathway triggered by SBC, the expression of Bcl-2 was significantly decreased. nih.govsemanticscholar.org This down-regulation contributes to an increased Bax/Bcl-2 ratio, a critical factor that promotes the dissipation of the mitochondrial membrane potential and subsequent activation of the caspase cascade, leading to programmed cell death. nih.govsemanticscholar.org

Enzyme Inhibition and Modulation by this compound and its Derivatives

This compound and its synthetic derivatives have been shown to interact with and inhibit key enzymes, demonstrating their potential as modulators of cellular functions. These interactions include the inhibition of the proteasome by boronic ester derivatives and the direct inhibition of an essential enzyme in the sulfur assimilation pathway.

Proteasome Inhibition by this compound Boronic Ester Derivatives

Boronic acid and ester derivatives of amino acids, including those derived from L-cysteine, have been developed as a class of proteasome inhibitors. psu.edugoogle.com Through a straightforward synthetic route, S-benzyl-cysteine boronic ester derivatives have been created to target the 20S proteasome, a core component of the ubiquitin-proteasome system responsible for degrading the majority of intracellular proteins. psu.edursc.org The presence of the boron moiety is crucial for the inhibitory activity of this class of compounds. psu.edu

Inhibition of 20S Proteasome Chymotrypsin-like Activity

The catalytic core of the 20S proteasome possesses multiple peptidase activities, including chymotrypsin-like (CT-L), trypsin-like, and post-glutamyl peptide hydrolysis activities. psu.edu Research has shown that this compound boronic ester derivatives are effective inhibitors of this complex. psu.edu Specifically, the compound S-benzyl-cysteine-(3-phenyl)boronic ester demonstrated significant and reversible inhibition of the 20S proteasome's chymotrypsin-like (β5) activity, with IC50 values reaching 52 μM. psu.edursc.orgresearchgate.net

Further investigation into the selectivity of these inhibitors revealed that they are specific for the β5 active site. psu.edu Boronic ester derivatives of S-benzyl-cysteine showed no inhibitory action against the β1 (caspase-like) or β2 (trypsin-like) active sites of the proteasome. psu.edu This highlights the targeted nature of their interaction with the proteasome complex.

Inhibitory Activity of this compound Boronic Ester Derivative Against the 20S Proteasome
InhibitorTarget Enzyme ActivityIC50 ValueInhibition TypeSelectivity
S-benzyl-cysteine-(3-phenyl)boronic ester20S Proteasome Chymotrypsin-like (β5) Activity52 μMReversibleSpecific for β5; no inhibition of β1 or β2 sites
Molecular Modeling of Interactions with Proteasome Structure

To elucidate the mechanism of inhibition, molecular modeling studies have been employed. psu.edursc.org These computational analyses have been instrumental in understanding the interactions between the this compound boronic ester derivatives and the three-dimensional structure of the proteasome. psu.edursc.org The modeling provided valuable insights into the interaction mechanism, helping to explain the observed inhibitory activity and the differences in binding when compared to other proteasome inhibitors like bortezomib. psu.edu Such studies are crucial for the rational design of new and more potent boronate-based proteasome inhibitors. psu.edu

O-Acetylserine (thiol) Lyase (OAS-TL) Inhibition by S-Benzyl-L-cysteine

S-Benzyl-L-cysteine (SBC) has been identified as an inhibitor of O-acetylserine (thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway of plants and bacteria. preprints.orgnih.govmdpi.com This enzyme catalyzes the synthesis of L-cysteine from O-acetylserine and sulfide (B99878). nih.govmdpi.com In silico docking studies suggested that SBC interacts effectively with the active site of OAS-TL. nih.gov Subsequent in vitro and in vivo experiments confirmed that SBC acts as an inhibitor of this enzyme, leading to a reduction in L-cysteine synthesis. nih.govnih.gov This inhibitory action has been proposed as a potential mechanism for the development of novel herbicides. preprints.orgnih.govmdpi.com

Non-Competitive Inhibition Kinetics

Kinetic studies have been performed to characterize the nature of the enzymatic inhibition of OAS-TL by S-Benzyl-L-cysteine. nih.gov In vitro experiments using OAS-TL from Arabidopsis thaliana demonstrated that SBC functions as a non-competitive inhibitor. nih.gov In a non-competitive inhibition model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The kinetic parameters determined for this interaction were a Kic of 4.29 mM and a Kiu of 5.12 mM. nih.gov

Kinetic Parameters for the Inhibition of O-Acetylserine (thiol) Lyase by S-Benzyl-L-cysteine
InhibitorEnzyme (Source)Inhibition TypeKic (Inhibitor constant, competitive)Kiu (Inhibitor constant, uncompetitive)
S-Benzyl-L-cysteineO-Acetylserine (thiol) lyase (Arabidopsis thaliana)Non-competitive4.29 mM5.12 mM
Impact on L-cysteine Synthesis

This compound (SBC) has been identified as an inhibitor of L-cysteine synthesis. Research demonstrates that SBC acts as a non-competitive inhibitor of O-acetylserine (thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway responsible for the final step of L-cysteine biosynthesis. nih.gov This pathway involves the incorporation of sulfate (B86663) into O-acetylserine (OAS). nih.gov The inhibition of OAS-TL by SBC leads to a reduction in the synthesis of L-cysteine. nih.gov In plant models, this reduction has been shown to be the primary cause of growth inhibition, an effect that can be mitigated by supplementing with L-cysteine. nih.gov

In vitro experiments with OAS-TL from Arabidopsis thaliana have quantified the inhibitory effect of SBC. The inhibition constants were determined as follows:

Inhibition ConstantValue (mM)
Kic (Competitive)4.29
Kiu (Uncompetitive)5.12
Data from in vitro experiments on OAS-TL from Arabidopsis thaliana. nih.gov
In silico Docking Studies with OAS-TL

Computational docking studies have provided insight into the interaction between this compound and O-acetylserine (thiol) lyase (OAS-TL). These in silico experiments show that SBC interacts favorably with the active site of the enzyme. nih.gov The docking score for SBC was found to be -7.0 kcal mol⁻¹, which is a more favorable score than that of the enzyme's natural substrate, O-acetylserine (OAS), which had a docking score of -6.6 kcal mol⁻¹. nih.gov This suggests a strong and suitable interaction of SBC within the enzyme's active site, supporting its role as an effective inhibitor. nih.gov

CompoundDocking Score (kcal mol⁻¹)
S-Benzyl-L-cysteine (SBC)-7.0
O-acetylserine (OAS)-6.6
Comparison of docking scores for SBC and the natural substrate OAS with the OAS-TL active site. nih.gov

ASCT2 Inhibition by this compound

This compound acts as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a membrane protein responsible for transporting neutral amino acids. medchemexpress.commedchemexpress.comnih.gov This inhibition mechanism indicates that this compound binds directly to the substrate-binding site of ASCT2, competing with natural substrates like alanine (B10760859) and glutamine. medchemexpress.commedchemexpress.comnih.govnih.gov The apparent inhibition constant (Ki) for benzylcysteine binding to ASCT2 has been determined to be 780 μM. medchemexpress.commedchemexpress.comnih.gov

Homology models based on related transporter structures, such as GltPh, have been used to understand this interaction. nih.govsci-hub.se These models predict that the hydrophobic benzyl (B1604629) group of this compound occupies a hydrophobic pocket within the binding site. nih.govsci-hub.se The opening of the hairpin loop 2 (HP2) in the outward-open conformation of the transporter reveals this pocket, allowing the inhibitor to bind. plos.org The interaction is further stabilized by hydrogen bonds between the amino acid backbone of the inhibitor and key residues in the transporter's binding site. plos.org

Methylated-DNA--protein-cysteine methyltransferase (MGMT) Inactivation

This compound is formed as a product during the inactivation of O6-alkylguanine-DNA alkyltransferase (AGT), also known as Methylated-DNA--protein-cysteine methyltransferase (MGMT), by the pseudosubstrate O6-benzylguanine (O6-BG). aacrjournals.orgnih.gov MGMT is a crucial DNA repair enzyme that protects cells from the mutagenic effects of alkylating agents by transferring the alkyl group from damaged DNA to an internal cysteine residue. researchgate.netuniprot.orgaacrjournals.org This process is a "suicide" reaction, as the enzyme is irreversibly inactivated. uniprot.orgdrugbank.com

O6-BG acts as a potent inactivator of MGMT by mimicking the alkylated guanine (B1146940) substrate. aacrjournals.orgnih.gov The enzyme binds to O6-BG and facilitates the covalent transfer of the benzyl group to its active site cysteine, Cys145. aacrjournals.orgnih.gov This reaction results in the formation of this compound at the active site and the irreversible inactivation of the MGMT protein. aacrjournals.orgnih.gov The inactivated enzyme is then targeted for degradation through the ubiquitin-proteasome pathway. aacrjournals.org

Thiolation and Nitrosylation of Cys145

The active site Cys145 of MGMT is a highly nucleophilic residue, making it susceptible to modifications beyond benzylation, such as thiolation and nitrosylation, which also lead to enzyme inactivation. mdpi.com The reactivity of Cys145 allows it to react with glutathione (B108866) (GSH) to form a mixed disulfide bond or to be nitrosylated. mdpi.com

Experiments designed to probe the mechanism of MGMT inhibition have utilized biotin-labeled O6-benzylguanine probes. mdpi.com These probes specifically target and bind to the Cys145 residue, forming a covalent this compound adduct, which confirms the direct interaction and modification of this critical cysteine residue during inactivation. mdpi.com

Substrate Specificity for Serum Cystine Aminopeptidase (B13392206)

This compound derivatives have been utilized as synthetic substrates to measure the activity of serum cystine aminopeptidase, also known as oxytocinase. jst.go.jpnih.gov Specifically, S-benzyl-L-cysteine-4'-nitroanilide and this compound-methylcoumarinamide (S-Bz-Cys-MCA) have been employed in kinetic and screening assays. jst.go.jpnih.gov The hydrolysis of these substrates by the enzyme releases a chromogenic or fluorogenic molecule (4-nitroanilide or 7-amino-4-methylcoumarin), allowing for spectrophotometric or fluorometric quantification of enzyme activity. jst.go.jpnih.gov The use of these this compound-based substrates has been instrumental in distinguishing cystine aminopeptidase activity from other aminopeptidases in biological samples like human skeletal muscle and serum. jst.go.jp

Interactions with Polyisoprenylated Proteins

This compound is a structural analog of S-farnesylcysteine, the C-terminal amino acid of polyisoprenylated proteins like Ras. Polyisoprenylation is a critical post-translational modification for a variety of eukaryotic proteins, influencing their membrane association and biological activity. researchgate.net Inhibition of this pathway is a therapeutic strategy for cancers with hyperactive growth signaling. nih.gov

It is hypothesized that polyisoprenylated cysteinyl amide inhibitors (PCAIs), which are structurally similar to the modified C-terminus of proteins like Ras, may disrupt the polyisoprenylation-dependent interactions of these proteins. oncotarget.com These interactions are often crucial for their function and can involve chaperone proteins such as galectin 3, 8, 14-3-3, PRA1, and calmodulin (CALM), which are involved in subcellular trafficking. oncotarget.com By mimicking the S-farnesylcysteine moiety, compounds like this compound derivatives could competitively interfere with these interactions, leading to the displacement of polyisoprenylated G-proteins from their functional locations and subsequent degradation. oncotarget.com

Studies have shown that some PCAIs can lead to a significant decrease in the levels of key monomeric G-proteins like KRAS, RHOA, RAC1, and CDC42 in cancer cell lines. oncotarget.com The mechanism is thought to involve the disruption of protein-protein interactions that are dependent on the polyisoprenyl group. nih.govoncotarget.com For instance, the interaction of K-Ras4B with calmodulin inhibits its phosphorylation, which in turn controls its polyisoprenylation-dependent interactions. nih.gov Disruption of such interactions by PCAIs could alter the localization, function, and degradation of these critical signaling proteins. nih.gov

Flavin-containing Monooxygenases (FMOs) and S-Oxidation of S-Benzyl-L-cysteine

Flavin-containing monooxygenases (FMOs) are a family of microsomal enzymes that catalyze the NADPH- and oxygen-dependent oxidation of various xenobiotics and endogenous compounds containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. ebi.ac.ukmdpi.comfrontiersin.org S-Benzyl-L-cysteine (SBC) has been identified as a substrate for these enzymes, undergoing S-oxidation to form its corresponding sulfoxide (B87167). nih.govnih.gov

Research using rabbit liver microsomes has demonstrated that the S-oxidation of SBC is a highly stereoselective and NADPH-dependent process. nih.gov This enzymatic activity was inhibited by methimazole, a known FMO substrate, but not by the cytochrome P450 inhibitor 1-benzylimidazole, suggesting that FMOs are the primary catalysts for SBC sulfoxidation. nih.gov Further studies with cDNA-expressed rabbit FMO isoforms revealed that FMO1 and FMO3 can S-oxidize SBC. nih.gov The kinetic values obtained with FMO3 were comparable to those from rabbit liver microsomes. nih.gov S-Benzyl-L-cysteine, having a more nucleophilic sulfur atom, is considered a much better substrate for FMOs compared to compounds with less nucleophilic sulfur atoms. nih.gov

The S-oxidase activities in rat liver and kidney have also been linked to FMOs, particularly isoforms structurally related to FMO1. nih.gov Given that S-benzyl-L-cysteine can be considered a model for endogenous cysteine S-conjugates, it is suggested that FMOs may play a role in the metabolism of compounds like cysteinylcatecholamines and cysteinylleukotrienes. nih.gov While human FMOs have not been directly characterized for TCVC metabolism, their kinetic similarities with rat and rabbit FMOs for substrates like S-benzyl-L-cysteine suggest that human FMO3 may also be involved in the S-oxidation of such compounds. psu.edu

Molecular Interactions and Structure-Activity Relationships (SAR)

SAR of this compound Derivatives as Eg5 Inhibitors

The mitotic kinesin Eg5 is a validated target in cancer chemotherapy, and its inhibition prevents the formation of the bipolar spindle, leading to mitotic arrest. nih.gov S-trityl-L-cysteine (STLC), a derivative of this compound, was identified as a potent allosteric inhibitor of Eg5. nih.govnih.gov This has spurred the synthesis and evaluation of numerous STLC derivatives to understand their structure-activity relationships (SAR).

These inhibitors bind to an allosteric pocket in the Eg5 motor domain. nih.gov SAR studies have led to the development of new STLC-like compounds with significantly improved in vitro inhibitory activity, reaching the low nanomolar range. nih.gov Molecular docking and the determination of Eg5-inhibitor complex structures have been instrumental in elucidating the SAR of these compounds. nih.gov Furthermore, some of these novel inhibitors have shown the potential to overcome multidrug resistance mediated by P-glycoprotein overexpression. nih.gov In neuroblastoma cells, STLC has been shown to induce apoptosis and cell cycle arrest in a dose-dependent manner, highlighting its therapeutic potential. nih.gov

SAR of Boronic Acid Derivatives of Tyropeptin with this compound Substituent

Tyropeptins are potent inhibitors of the proteasome, a key target for anticancer drugs. researchgate.netnih.gov The incorporation of a boronic acid moiety into tyropeptin derivatives has been shown to enhance their inhibitory activity. researchgate.net Structure-activity relationship (SAR) studies have been conducted on these boronic acid derivatives, including those with an this compound substituent. researchgate.net

One such study synthesized a series of tyropeptin-boronic acid derivatives with variations at the N-terminal acyl moiety and the P2 position. researchgate.net Among these, a boronic ester derivative featuring an this compound-(3-phenyl) substituent demonstrated potent inhibition of the chymotrypsin-like activity of the proteasome, with an IC50 value of 52 μM. researchgate.net This highlights the potential of incorporating this compound and its derivatives into the design of novel and effective proteasome inhibitors. Further modifications, such as the introduction of a 3-phenoxyphenylacetamide or a 3-fluoro picolinamide, have yielded even more potent inhibitors. researchgate.net

Influence of this compound Moiety on Peptide Self-Assembly and Hydrogelation

The self-assembly of peptides into ordered nanostructures, such as hydrogels, is a rapidly advancing field with applications in biomaterials and drug delivery. researchgate.netresearchgate.net The this compound moiety has been shown to play a significant role in promoting peptide self-assembly and hydrogelation. researchgate.netmdpi.comnih.gov

A cyclic dipeptide composed of L-leucine and S-benzyl protected L-cysteine, cyclo-(Leu-S-Bzl-Cys), has been reported to form a stable and thermoreversible hydrogel under physiological conditions. researchgate.netnih.gov This hydrogel exhibits remarkable stability over a wide pH range (6-12) and for extended periods. researchgate.netnih.gov The self-assembly process results in a highly cross-linked nanofibrillar network that effectively immobilizes water molecules. researchgate.netresearchgate.net

β-Sheet Secondary Structure Stabilization

A key driving force for the self-assembly of many peptides into hydrogels is the formation of β-sheet secondary structures. mdpi.com The this compound-containing cyclic dipeptide, cyclo-(Leu-S-Bzl-Cys), has been shown to adopt an antiparallel β-sheet conformation in its self-assembled state. researchgate.netresearchgate.netnih.gov This was confirmed through various analytical techniques, including circular dichroism (CD) and Fourier transform infrared (FT-IR) spectroscopy. researchgate.netresearchgate.netnih.gov The formation of these β-sheet arrangements and amyloid-like fibrils was further substantiated by Thioflavin-T (ThT) binding assays. researchgate.netresearchgate.net The rigid and planar nature of the benzyl group in this compound likely contributes to the stabilization of these β-sheet structures through π-π stacking and hydrophobic interactions, which, in addition to intermolecular hydrogen bonding between amide groups, drives the formation of the stable hydrogel network. researchgate.netmdpi.com

Hydrophobic and Hydrogen Bonding Interactions

The structure of this compound, featuring both a benzyl group and the amino acid backbone, allows it to participate in both hydrophobic and hydrogen bonding interactions, which are crucial for its molecular and self-assembly behaviors. vulcanchem.comresearchgate.net

Hydrophobic Interactions: The benzyl group of this compound provides a significant hydrophobic character. This hydrophobicity is a driving force in the self-assembly of this compound-containing peptides. researchgate.net In aqueous environments, the hydrophobic benzyl moieties tend to cluster together to minimize contact with water, a phenomenon that plays a key role in the formation of larger molecular assemblies. researchgate.netnih.gov Studies on S-benzyl-protected cysteine tripeptides have shown that hydrophobic interactions, in conjunction with hydrogen bonding, stabilize the formation of structures like annular protofibrils. researchgate.net

A summary of the interactions is provided in the table below:

Interaction TypeParticipating Moiety in this compoundRole in Molecular Action
Hydrophobic Benzyl groupDrives self-assembly and burial within protein cores researchgate.netnih.gov
Hydrogen Bonding Amino and Carboxyl groupsStabilizes secondary structures and crystal lattices vulcanchem.comresearchgate.netresearchgate.net

Role in Polyisoprenylated Protein Interactions

Polyisoprenylation is a post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue at the C-terminus of a protein. researchgate.netnih.gov This modification is crucial for the membrane association and function of many proteins, including the Ras family of oncoproteins. researchgate.net

While this compound itself is not a direct component of this pathway, its structure as an S-substituted cysteine provides a model for understanding the interactions of the modified cysteine residue. The thioether linkage in this compound is analogous to the thioether bond that attaches the isoprenoid group to the cysteine. vulcanchem.comresearchgate.net The hydrophobic benzyl group can mimic the hydrophobic nature of the isoprenoid chain, which is critical for protein-protein and protein-membrane interactions. nih.govnih.gov

Research on polyisoprenylated proteins suggests that the hydrophobic moiety attached to the cysteine is essential for interactions with chaperone proteins and for the proper localization and function of the protein. nih.gov The methylation of the terminal carboxyl group of the polyisoprenylated cysteine neutralizes its negative charge, which is thought to influence the protein's conformation and its interactions. nih.gov The study of compounds like this compound can therefore provide insights into the steric and hydrophobic requirements of the binding pockets that recognize polyisoprenylated cysteines.

Impact of this compound in Cyclic Dipeptide Self-Assembly for Nanomaterials

Cyclic dipeptides (CDPs) are known for their propensity to self-assemble into a variety of functional nanomaterials due to their structural rigidity and stability. researchgate.netresearchgate.net The incorporation of this compound into CDP structures has been shown to significantly influence their self-assembly properties, leading to the formation of hydrogels and other nanostructures with potential applications in areas like drug delivery and water purification. researchgate.net

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net In this compound-containing CDPs, the benzyl group's hydrophobicity is a key factor. By systematically varying the hydrophobicity of the other amino acid in the CDP, researchers have demonstrated that increased hydrophobicity, in concert with hydrogen bonding, promotes the formation of stable hydrogels. researchgate.net

For instance, a cyclic dipeptide composed of L-leucine and S-benzyl-L-cysteine, cyclo-(Leu-S-Bzl-Cys), has been shown to form a stable hydrogel under physiological conditions. researchgate.net Analytical techniques have revealed that these hydrogels are composed of nanofibrillar networks with a high content of β-sheet structures, which are stabilized by intermolecular hydrogen bonds. researchgate.netresearchgate.net The self-assembly of these CDPs can create highly cross-linked networks that immobilize water molecules, leading to gelation. researchgate.netresearchgate.net

The resulting nanomaterials exhibit interesting properties, such as thermo-reversibility and pH stability, making them attractive for various applications. researchgate.net The ability of these this compound-based hydrogels to encapsulate and sustainably release drugs has been demonstrated, highlighting their potential in the biomedical field. researchgate.netmdpi.com

A table summarizing the findings on this compound-based cyclic dipeptides is presented below:

Cyclic Dipeptide SystemKey Findings on Self-AssemblyResulting NanostructurePotential Application
S‐benzyl‐L‐cysteine‐based CDPs (P1‐P6)Hydrophobicity and hydrogen bonding drive gelation. researchgate.netNanofibrillar networks rich in β-sheets. researchgate.netWater purification. researchgate.net
cyclo-(Leu-S-Bzl-Cys)Forms stable hydrogel at physiological pH and temperature. researchgate.netHighly cross-linked nanofibrillar network. researchgate.netSustainable drug delivery. researchgate.net
Co-assembly with nucleosidesDriven by intermolecular hydrogen bonding. acs.orgDiverse nanoarchitectures (nanotubes, nanospheres, etc.). acs.orgDrug delivery carrier. acs.org

Pharmacological and Biological Activities of S Benzylcysteine

Anticancer Activities of S-Benzylcysteine and its Analogs

This compound has demonstrated notable anticancer effects in various studies. Its activity is often compared to its structural analog, S-Allylcysteine (SAC), a well-known organosulfur compound from garlic.

This compound is a structural analog of S-Allylcysteine (SAC), a major water-soluble compound found in aged garlic extract. nih.govwaocp.orgnih.gov While both compounds share a cysteine core, studies have shown that their biological activities can differ significantly. semanticscholar.org In research comparing their anticancer effects on human gastric cancer cells, the inhibitory activities of SBC were found to be stronger than those of SAC. nih.govwaocp.orgsemanticscholar.orgkoreascience.kr SBC more effectively suppressed the survival rate of these cancer cells in a manner dependent on both concentration and time. nih.govwaocp.orgsemanticscholar.org

Furthermore, the antioxidant properties of SAC have been linked to its ability to scavenge free radicals like hydroxyl (•OH) and peroxyl (ROO•) radicals. acs.org This activity was significantly diminished when the allyl group of SAC was replaced with a benzyl (B1604629) group, as in this compound, indicating a crucial role for the allyl group in this specific free-radical scavenging mechanism. acs.org

The anticancer mechanism of this compound has been specifically investigated in the human gastric cancer cell line SGC-7901. nih.govwaocp.orgkoreascience.kr SBC was shown to significantly inhibit the proliferation and survival of SGC-7901 cells. nih.govwaocp.orgsemanticscholar.org This cytotoxic activity is achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govwaocp.orgsemanticscholar.org

Flow cytometry analysis revealed that SBC causes the cancer cells to arrest in the G2 phase of the cell cycle. nih.govwaocp.orgsemanticscholar.org The induction of apoptosis was confirmed by observing typical apoptotic morphological changes using a Hoechst 33258 dye assay. nih.govwaocp.org The apoptotic mechanism is mitochondrial-dependent, involving the dissipation of the mitochondrial membrane potential. nih.govwaocp.orgkoreascience.kr This process activates a caspase cascade, specifically enhancing the activities of caspase-9 and caspase-3, while having little effect on caspase-8. nih.govwaocp.orgsemanticscholar.org

Further investigation into the molecular pathways showed that SBC-induced apoptosis is associated with the p53 signaling pathway. nih.govwaocp.org It leads to an up-regulation in the expression of the pro-apoptotic proteins p53 and Bax, and a down-regulation of the anti-apoptotic protein Bcl-2. nih.govwaocp.orgsemanticscholar.orgkoreascience.kr

Table 1: Effects of this compound on SGC-7901 Gastric Cancer Cells

EffectObservationAssociated Molecular Changes
Cell ProliferationSignificantly suppressed in a concentration- and time-dependent manner. nih.govwaocp.org-
Cell CycleArrest at the G2 phase. nih.govsemanticscholar.org-
ApoptosisInduction of apoptosis with typical morphological changes. nih.govwaocp.org-
Mitochondrial PathwayDissipation of mitochondrial membrane potential. nih.govkoreascience.krActivation of Caspase-9 and Caspase-3. nih.govwaocp.orgsemanticscholar.org
Protein Expression-Up-regulation of p53 and Bax; Down-regulation of Bcl-2. nih.govwaocp.orgsemanticscholar.org

Hydrogels, which are three-dimensional network materials, are being explored as efficient drug delivery systems for cancer therapy, including for colorectal cancer. researchgate.netnih.govresearchgate.net They offer advantages such as high water content, biocompatibility, and the ability to provide sustained drug release. researchgate.netnih.gov

In this context, a hydrogel incorporating a cyclic dipeptide containing this compound, cyclo-(leu-S-Bzl-cys), was developed to deliver the anticancer drug 5-Fluorouracil (B62378) (5-FU). researchgate.net This drug-loaded hydrogel demonstrated higher anticancer activity against the HCT116 human colon cancer cell line compared to the administration of 5-FU alone. researchgate.net The enhanced efficacy is attributed to the slow and sustained release of the drug from the hydrogel matrix, highlighting the potential of this compound-containing biomaterials in advanced drug delivery for colorectal cancer treatment. researchgate.net

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) confers resistance in tumor cells to alkylating chemotherapy agents. aacrjournals.orgub.edu Overexpression of MGMT is a cause of resistance to drugs like temozolomide (B1682018) and chloroethylnitrosoureas (e.g., BCNU). aacrjournals.org Consequently, inhibiting MGMT is a key strategy to sensitize cancer cells to these agents. ub.edunih.gov

O6-benzylguanine (O6BG) is a potent inhibitor of MGMT that acts as a pseudosubstrate. researchgate.netaacrjournals.org It irreversibly inactivates the MGMT enzyme by covalently transferring its benzyl group to the active-site cysteine residue (Cys145). aacrjournals.orgnih.gov This reaction forms this compound within the protein's active site, rendering the enzyme non-functional. researchgate.netaacrjournals.org By depleting active MGMT, O6BG enhances the effectiveness of alkylating drugs, making it a valuable tool in chemotherapy. aacrjournals.orgaacrjournals.org

Anticoagulant and Fibrinolytic Properties of this compound Derivatives

Research has also touched upon the effects of this compound derivatives on blood coagulation and fibrinolysis, the process that degrades blood clots. researchgate.netmhmedical.com A study examining the fibrinolytic activity of human saliva found that ε-Aminocaproyl derivatives of several amino acids, including S-benzyl-cysteine, inhibited this activity. researchgate.net Among the compounds tested, ε-Aminocaproyl-S-benzyl-L-cysteine-OH (H-EACA-S-Bzl-L-Cys-OH) was identified as the most active inhibitor of the fibrinolytic activity present in saliva one hour after collection. researchgate.net This finding suggests that specific derivatives of this compound can modulate enzymatic processes involved in the breakdown of fibrin. researchgate.net

Herbicidal Action via OAS-TL Inhibition

Beyond pharmacology, this compound has been identified as a potential herbicidal agent. nih.gov Its mechanism of action targets the sulfur assimilation pathway in plants, which is crucial for synthesizing essential amino acids and other compounds. nih.gov

This compound acts as a non-competitive inhibitor of the enzyme O-acetylserine (thiol) lyase (OAS-TL). nih.gov This enzyme catalyzes the final step in the synthesis of L-cysteine in plants. nih.gov In silico experiments showed that this compound has a strong affinity for the active site of OAS-TL. nih.gov When applied to the nutrient solution of maize and morning glory plants, this compound inhibited their growth by reducing the synthesis of L-cysteine. nih.gov The herbicidal effect could be reversed by supplementing the plants with L-cysteine, confirming the mechanism of action. nih.gov This research indicates that inhibiting the OAS-TL enzyme is a promising new strategy for herbicide development. nih.gov

Table 2: Herbicidal Profile of this compound

ParameterFinding
Target EnzymeO-acetylserine (thiol) lyase (OAS-TL). nih.gov
Mechanism of InhibitionNon-competitive inhibitor. nih.gov
Biological EffectInhibition of plant growth by reducing L-cysteine synthesis. nih.gov
Affected Plants (in study)Maize and morning glory. nih.gov
Proof of MechanismGrowth inhibition was mitigated by L-cysteine supplementation. nih.gov

Antimicrobial Properties of S-Benzyl-L-cysteine Containing Polypeptides

S-Benzyl-L-cysteine, when incorporated into polypeptide and other polymeric structures, contributes to the development of materials with significant antimicrobial capabilities. The benzyl group provides hydrophobicity, which enhances interactions that can lead to the disruption of microbial membranes, while the cysteine backbone can stabilize polymer structures. nih.gov

Research into 8-arm star block copolypeptides composed of poly(L-lysine), poly(L-tyrosine), and an outer block of poly(S-benzyl-L-cysteine) has demonstrated notable antimicrobial effects. nih.gov These hydrogel-forming polypeptides have been tested against both Gram-negative and Gram-positive bacteria. A specific star polypeptide, featuring a statistical inner block of L-lysine and L-tyrosine and an outer block of S-benzyl-L-cysteine, showed a 1.5-log reduction in colony-forming units (CFU/mL) of Escherichia coli and a more potent 2.6-log reduction against Staphylococcus aureus. nih.govnih.gov The unique architecture of these star polypeptides, where S-benzyl-L-cysteine forms the outer block, is crucial for their antimicrobial efficacy and physical properties like hydrogel formation. nih.gov The inclusion of the S-benzyl-L-cysteine block is noted to strengthen the β-sheet secondary structure, which enhances the mechanical properties of the resulting hydrogel. nih.gov

In another approach, natural polymers have been modified with S-Benzyl-L-cysteine to create potent antibacterial agents. nih.gov Nanogels created by crosslinking the aldehyde groups of DNA (treated with HCl) with the primary amines of S-benzyl-L-cysteine (SBLC) have shown strong activity against biofilm-forming bacteria such as E. coli and Pseudomonas aeruginosa. nih.govresearchgate.net These SBLC-modified nanogels demonstrated better inhibition of bacterial growth compared to unmodified polymers. nih.gov Furthermore, these nanogels were found to suppress P. aeruginosa-induced sepsis in the nematode C. elegans, highlighting their potential as an alternative to traditional antibiotics for resistant biofilm strains. nih.gov

Table 1: Antimicrobial Activity of S-Benzyl-L-cysteine Containing Polymers

Polymer Type Target Microorganism Observed Effect Reference
8-arm star block copolypeptide with outer poly(S-benzyl-L-cysteine) block Escherichia coli (Gram-negative) 1.5-log reduction in CFU/mL nih.gov
8-arm star block copolypeptide with outer poly(S-benzyl-L-cysteine) block Staphylococcus aureus (Gram-positive) 2.6-log reduction in CFU/mL nih.gov
DNA-HCl nanogels crosslinked with S-Benzyl-L-cysteine (DNA-HCl-SBLC) E. coli and P. aeruginosa (biofilm-forming) Potent inhibition of bacterial growth nih.gov
DNA-HCl-SBLC nanogels P. aeruginosa (in vivo model) Suppressed sepsis and extended lifespan of C. elegans nih.gov

Potential in Radiopharmaceutical Development and Renal Excretion

This compound has been investigated as a chelating agent for the development of technetium-99m (99mTc) radiopharmaceuticals, leading to unexpected and potentially valuable findings related to renal excretion. nih.gov When S-benzyl cysteine was used as a ligand to form a complex with 99mTc, designated 99mTc-1, it exhibited unusual behavior in biodistribution studies. nih.govsigmaaldrich.com Instead of the expected hepatobiliary excretion pathway, the 99mTc-S-benzyl cysteine complex showed significant accumulation in the kidneys and was excreted via the renal tubular secretory pathway. nih.govsigmaaldrich.com

This high affinity for the kidneys is thought to be due to an interaction between the complex and sulfhydryl groups present in renal tissues. nih.gov The performance of the 99mTc-S-benzyl cysteine complex as a renal imaging agent was compared to established agents like 99mTc-dimercaptosuccinic acid and 99mTc-glucoheptanoic acid. The complex demonstrated a superior kidney-to-background ratio, suggesting its potential to replace these agents for clinical use in renal imaging. nih.gov

Further research has explored incorporating this compound into more complex ligand systems for radiometals. For instance, the ligand N-{N-[3-(diphenylphosphino)propionyl]glycyl}-L-S-benzylcysteine was developed to create a PNNS (Phosphorus, Nitrogen, Nitrogen, Sulfur) coordination environment for technetium. rsc.org In other studies, this compound was used as a tridentate ligand in the development of organometallic technetium (99mTc(CO)3) complexes aimed at targeting the androgen receptor for prostate cancer imaging. dtic.mil These this compound-containing complexes showed some binding to androgen receptor-positive cancer cells. dtic.mil The compound is also known as an inhibitor of the Alanine (B10760859), Serine, Cysteine Transporter 2 (ASCT2), which could be a factor in its biological targeting capabilities. nih.gov

Table 2: this compound in Radiopharmaceutical Research

Radiopharmaceutical/Complex Radionuclide Key Research Finding Potential Application Reference
99mTc-S-benzyl cysteine (99mTc-1) Technetium-99m (99mTc) High kidney uptake and excretion via renal tubular secretion. Renal imaging agent nih.govsigmaaldrich.com
99mTc-S-benzyl cysteine (99mTc-1) Technetium-99m (99mTc) Showed a superior kidney-to-background ratio compared to existing agents. Replacement for 99mTc-DMSA and 99mTc-glucoheptanoic acid nih.gov
N-{N-[3-(diphenylphosphino)propionyl]glycyl}-L-S-benzylcysteine Technetium Forms a PNNS coordination environment for the radiometal. Ligand development for technetium complexes rsc.org
99mTc(CO)3 complex with this compound ligand Technetium-99m (99mTc) Demonstrated some binding to androgen receptor-positive prostate cancer cells. Diagnostic agent for prostate cancer dtic.mil

Metabolism and Toxicological Studies of S Benzylcysteine

Metabolic Fate of S-Benzylcysteine in Biological Systems

The biotransformation of this compound, a model S-substituted cysteine conjugate, involves a series of metabolic processes primarily aimed at its detoxification and elimination from the body. These pathways are crucial for understanding the biological handling of xenobiotics that form cysteine adducts.

Mercapturic Acid Pathway and Excretion

The principal metabolic route for this compound is the mercapturic acid pathway. This pathway involves the N-acetylation of the cysteine conjugate to form N-acetyl-S-benzylcysteine, a type of mercapturic acid. nih.govnih.govoup.com This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase (NAT), an enzyme found in the microsomes of the liver and kidney. dntb.gov.uapsu.edu The resulting mercapturic acid is more water-soluble than the parent compound, facilitating its excretion from the body, primarily through the urine. nih.govnih.govoup.comwikipedia.org

Studies in rats have demonstrated that intravenously administered this compound is rapidly excreted in the urine as its N-acetyl derivative. nih.gov The biosynthesis of these N-acetylcysteine S-conjugates, or mercapturic acids, is a critical detoxification mechanism for a wide range of electrophilic xenobiotics. nih.govwikipedia.org The process begins with the conjugation of the electrophile to glutathione (B108866), which is then sequentially metabolized to the cysteine S-conjugate. The final step is the N-acetylation to form the mercapturic acid, which is then readily eliminated. wikipedia.orguoguelph.ca

Inter-organ Metabolism and Transport

The metabolism of this compound into its mercapturic acid derivative is a cooperative effort between different organs, primarily the liver and the kidneys. nih.govnih.govoup.com The liver plays a predominant role in the N-acetylation of this compound. nih.govnih.govoup.com Isolated hepatocytes have been shown to rapidly accumulate this compound and metabolize it into N-acetyl-S-benzylcysteine. nih.govoup.com

Once synthesized in the liver, the mercapturic acid is transported into the bloodstream. nih.govoup.com From the circulation, it is then efficiently taken up by the kidneys for excretion into the urine. nih.govnih.govoup.com This inter-organ transport is facilitated by specific carrier-mediated systems. For instance, the release of N-acetyl-S-benzylcysteine from the liver into the plasma occurs via a probenecid-sensitive transport system. nih.govoup.com Similarly, the kidneys utilize a probenecid-sensitive transtubular transport system for organic anions to actively secrete the mercapturic acid into the urine. nih.govoup.com

The efficiency of urinary excretion can be influenced by factors such as plasma albumin binding. nih.gov In studies with analbuminemic rats, which lack plasma albumin, the urinary recovery of the mercapturic acid was significantly lower after intravenous administration of this compound compared to normal rats. nih.gov This suggests that albumin binding helps to retain the metabolite in the circulation, facilitating its delivery to the kidneys for elimination. nih.gov However, when this compound was administered orally, no significant difference in urinary recovery was observed between the two groups, indicating that the liver's primary role in acetylation and subsequent transfer to the kidney can proceed even without circulating albumin. nih.gov

Sulfoxidation by Flavin-containing Monooxygenases (FMOs)

In addition to N-acetylation, this compound can undergo sulfoxidation, a reaction catalyzed by flavin-containing monooxygenases (FMOs). nih.govnih.gov This metabolic step converts this compound to S-benzyl-L-cysteine sulfoxide (B87167). nih.gov FMOs are a family of enzymes, distinct from cytochrome P450s, that are found in the microsomal fractions of various tissues, including the liver and kidney. nih.gov

Research has shown that S-benzyl-L-cysteine S-oxidase activity is associated with FMO isoforms, particularly FMO1. nih.gov Kinetic studies using cDNA-expressed rabbit FMOs confirmed that FMO1 is a major enzyme involved in the sulfoxidation of S-benzyl-L-cysteine. nih.gov The Vmax for the formation of S-benzyl-L-cysteine sulfoxide was found to be nearly three times greater in kidney microsomes compared to liver microsomes in rats, indicating a significant role for the kidney in this metabolic pathway. nih.gov The reaction is dependent on oxygen and NADPH, but is not inhibited by typical cytochrome P-450 inhibitors, providing clear evidence that FMOs are the primary catalysts. nih.gov S-benzyl-L-cysteine is considered a model substrate for studying the FMO-mediated metabolism of other endogenous and xenobiotic cysteine S-conjugates. nih.govnih.gov

Toxicological Implications of this compound and its Metabolites

While the mercapturic acid pathway is primarily a detoxification route, the metabolism of cysteine S-conjugates, including this compound, can sometimes lead to the formation of reactive intermediates with toxicological consequences.

Nephrotoxicity Considerations Related to Cysteine S-conjugates

Certain cysteine S-conjugates are known to be nephrotoxic, causing damage to the kidneys. This toxicity is often linked to their bioactivation by the enzyme cysteine conjugate β-lyase (C-S lyase), which is present in renal cells. This enzyme can cleave the C-S bond of some cysteine conjugates, leading to the formation of reactive thiols that can damage cellular macromolecules. researchgate.net

While this compound itself is not typically cited as a potent nephrotoxin, the study of its metabolism provides a framework for understanding how other, more toxic, halogenated alkene-derived cysteine S-conjugates exert their nephrotoxic effects. psu.eduresearchgate.net The process involves the initial formation of a glutathione conjugate in the liver, which is then processed to the corresponding cysteine S-conjugate. This conjugate is transported to the kidney, where it can be a substrate for β-lyase, leading to toxicity. researchgate.net The formation of mercapturic acids from these toxic conjugates is a competing detoxification pathway. psu.edu

Role in DNA Damage and Cellular Stress Responses

Some studies have investigated the effects of this compound on cellular processes, including cell cycle progression and apoptosis (programmed cell death), particularly in cancer cell lines. In human gastric cancer SGC-7901 cells, this compound has been shown to induce cell cycle arrest at the G2 phase and trigger apoptosis. semanticscholar.org This process appears to be mediated through a mitochondrial-dependent caspase cascade. semanticscholar.org

The induction of apoptosis by this compound was associated with an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org The p53 protein is a critical regulator of the cell cycle and apoptosis in response to DNA damage or cellular stress. semanticscholar.orgwaocp.org The ability of this compound to modulate these pathways suggests it can influence cellular stress responses. semanticscholar.org However, it is important to note that these studies are often conducted in vitro using cancer cell lines and may not directly reflect the toxicological profile in a whole organism under normal physiological conditions.

Advanced Analytical and Methodological Approaches in S Benzylcysteine Research

Spectroscopic and Chromatographic Techniques for S-Benzylcysteine Analysis

A variety of sophisticated instrumental methods are utilized to analyze this compound, each providing unique insights into its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom. In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For a protected derivative, Boc-S-Benzyl-L-cysteine, the proton chemical shifts have been reported, giving an indication of the expected values for this compound. chemicalbook.com The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (around 7.2-7.3 ppm), while the protons of the cysteine backbone and the benzylic methylene (B1212753) group resonate at higher fields. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of neighboring atoms. For cysteine residues, the ¹³Cα and ¹³Cβ chemical shifts are particularly sensitive to the local conformation and the oxidation state of the sulfur atom. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Protected this compound Derivative (Boc-S-Benzyl-L-cysteine in CDCl₃) chemicalbook.com

Proton Assignment Chemical Shift (ppm)
Aromatic (C₆H₅) 7.30, 7.24
NH 5.326
α-CH 4.54
β-CH₂ 2.90
Benzyl CH₂ 3.734
Boc (C(CH₃)₃) 1.453

Note: This data is for a protected derivative and serves as an estimation for this compound.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Amino Acids nih.gov

Carbon Assignment Typical Chemical Shift Range (ppm)
Carbonyl (C=O) 170-185
Aromatic (C₆H₅) 125-140
α-Carbon (Cα) 50-65
β-Carbon (Cβ) 25-40

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and the benzyl and thioether groups. The presence of the benzyl group can be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The thioether (C-S) linkage also gives rise to characteristic, though often weaker, absorptions. PubChem provides access to an experimental FT-IR spectrum of S-benzyl-L-cysteine. nih.gov

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (NH₃⁺) N-H stretch 3100-3000 (broad)
Carboxylic Acid (COOH) O-H stretch 3300-2500 (very broad)
C=O stretch 1725-1700
Aromatic Ring C-H stretch 3100-3000
C=C stretch 1600-1450
Alkane C-H stretch 2960-2850

Mass Spectrometry (MS), including MALDI-HRMS and DART-HRMS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Direct Analysis in Real Time (DART) are particularly useful for the analysis of biomolecules.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the elemental formula. The fragmentation pattern provides a fingerprint of the molecule. For S-alkyl cysteine derivatives, a common fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of a stable benzyl cation (m/z 91) and a fragment corresponding to the cysteine residue. nih.gov Another characteristic fragmentation is the loss of the carboxyl group (M - 45). nih.gov The PubChem database contains a GC-MS entry for S-benzyl-L-cysteine, which can provide insights into its fragmentation under electron ionization. nih.gov

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Description
[C₁₀H₁₃NO₂S]⁺ 211.07 Molecular Ion
[C₇H₇]⁺ 91 Benzyl cation
[C₁₀H₁₃NO₂S - COOH]⁺ 166 Loss of carboxyl group

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound in a mixture. Reversed-phase HPLC, typically using a C18 column, is commonly employed for the analysis of amino acid derivatives. lcms.cznacalai.com The retention time of this compound is dependent on its polarity and the composition of the mobile phase. obrnutafaza.hr A mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used. researchgate.net The retention time can be adjusted by varying the gradient or isocratic composition of the mobile phase. nacalai.comchromforum.org Detection is typically achieved using a UV detector, as the benzyl group in this compound absorbs UV light.

Table 5: Typical Parameters for HPLC Analysis of this compound

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~210 nm or ~254 nm

| Retention Time | Dependent on the specific mobile phase composition and gradient |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential technique for studying the stereochemistry of chiral molecules like this compound. nih.gov As an L-amino acid derivative, this compound is optically active and will exhibit a characteristic CD spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum provides information about the three-dimensional structure of the molecule, particularly the conformation around the chiral center (the α-carbon). The CD spectrum of L-cysteine shows characteristic peaks, and it is expected that the spectrum of this compound will also have distinct features that can be used for its identification and to study its conformational properties. researchgate.net

X-ray Crystallography for Structural Elucidation

Table 6: Crystallographic Data for S-Benzyl-L-cysteine (CCDC 170308) nih.gov

Parameter Value
Formula C₁₀H₁₃NO₂S
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.432(1)
b (Å) 9.321(1)
c (Å) 20.145(2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1020.9(2)

| Z | 4 |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, it is instrumental in determining the compound's effects on cell proliferation and programmed cell death (apoptosis).

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), flow cytometry can quantify the DNA content of individual cells. nih.govthermofisher.com This allows researchers to determine the distribution of a cell population across the different phases of the cell cycle: G0/G1 (resting/pre-DNA synthesis), S (DNA synthesis), and G2/M (post-DNA synthesis/mitosis). nih.govthermofisher.commiltenyibiotec.com A typical output is a DNA content histogram, from which the percentage of cells in each phase can be calculated. thermofisher.com The analysis of how this compound treatment alters this distribution can reveal whether the compound inhibits or promotes cell proliferation and at which stage of the cell cycle it may exert its effects. For instance, an accumulation of cells in the G1 phase might suggest an inhibition of the transition into the S phase.

Apoptosis Analysis: Flow cytometry is also a primary method for detecting and quantifying apoptosis. bio-rad-antibodies.comnih.gov One common assay uses Annexin V, a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. illinois.edu By co-staining with a viability dye like PI, which can only enter cells with compromised membranes, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.gov Another approach involves detecting the activation of caspases, a family of proteases that are central to the apoptotic process, using fluorescently labeled inhibitors of caspases (FLICA). illinois.edubu.edu

Table 1: Hypothetical Flow Cytometry Data on the Effect of this compound on Cell Cycle Distribution

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control65%25%10%
This compound (24h)78%15%7%

Table 2: Hypothetical Flow Cytometry Data on this compound-Induced Apoptosis

Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95%3%2%
This compound (48h)70%20%10%

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. sygnaturediscovery.com This method is crucial in this compound research for understanding how the compound modulates cellular signaling pathways by altering the expression levels of key proteins. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. sygnaturediscovery.comptgcn.com

In studies investigating the effects of this compound, Western blotting can be used to measure changes in the expression of proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases), apoptosis (e.g., Bcl-2 family proteins and caspases), and other signaling cascades. nih.gov For example, a decrease in the expression of anti-apoptotic proteins like Bcl-2 or an increase in pro-apoptotic proteins like Bax following this compound treatment would provide evidence for its pro-apoptotic activity. Similarly, changes in the levels of cell cycle regulatory proteins can corroborate findings from flow cytometry. The intensity of the bands on the Western blot, which can be quantified, corresponds to the amount of the target protein. sygnaturediscovery.com

Table 3: Representative Western Blot Findings on Protein Expression Following this compound Treatment

Target ProteinFunctionObserved Change with this compoundImplication
Cyclin D1G1/S phase transitionDecreaseCell cycle arrest at G1
Bcl-2Anti-apoptoticDecreasePromotion of apoptosis
Cleaved Caspase-3Executioner caspaseIncreaseActivation of apoptosis
p53Tumor suppressorIncreaseDNA damage response

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. It works by first reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA.

In the context of this compound research, qRT-PCR is invaluable for determining how the compound affects the transcription of genes that regulate cellular processes. For instance, researchers can investigate the impact of this compound on the expression of genes involved in cysteine metabolism, cellular stress responses, and pathways related to cell proliferation and apoptosis. researchgate.netmdpi.com The results of qRT-PCR can provide mechanistic insights into the cellular effects observed with other techniques like flow cytometry and Western blotting. For example, an upregulation of the gene encoding a pro-apoptotic protein, as measured by qRT-PCR, would complement the finding of increased protein expression by Western blot.

Table 4: Illustrative qRT-PCR Results for Gene Expression Changes Induced by this compound

Gene NameGene FunctionFold Change in ExpressionInterpretation
CDKN1A (p21)Cell cycle inhibitor+2.5Induction of cell cycle arrest
BAXPro-apoptotic+3.0Transcriptional upregulation of apoptosis
BCL2Anti-apoptotic-2.0Transcriptional downregulation of survival signals
GCLCGlutathione (B108866) synthesis+1.8Cellular antioxidant response

Computational and In Silico Methodologies

Computational approaches are increasingly important in modern chemical and biological research, offering insights that can be difficult to obtain through experimental methods alone.

Molecular Modeling Studies for Protein Interactions

Molecular modeling encompasses a variety of computational techniques used to simulate and predict the behavior of molecules. A key application in this compound research is the study of its interactions with proteins. Using techniques like molecular docking, researchers can predict the preferred binding orientation of this compound to a target protein and estimate the strength of the interaction. mdpi.com This is particularly useful for identifying potential protein targets of this compound and for understanding the molecular basis of its biological activity.

These simulations rely on the three-dimensional structures of both this compound and the target protein. The interactions are governed by forces such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. beilstein-journals.org Molecular dynamics simulations can further be employed to study the stability of the this compound-protein complex over time and to observe any conformational changes in the protein upon binding. nih.gov

Table 5: Summary of Potential this compound-Protein Interactions from Molecular Modeling

Protein TargetBinding Site ResiduesPredominant Interaction TypesPredicted Binding Affinity (kcal/mol)
MethyltransferaseCys145, His41, Met165Hydrogen bond, Hydrophobic-7.5
Kinase AVal25, Leu135, Ala45Hydrophobic, van der Waals-6.8
Protease BSer195, Gly193, Asp102Hydrogen bond, Electrostatic-8.2

Quantum Mechanical Calculations (e.g., DFT analysis)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT analysis can provide valuable information about its geometry, charge distribution, and reactivity. These calculations can be used to determine various molecular properties, such as bond lengths, bond angles, vibrational frequencies, and the energies of molecular orbitals (e.g., the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO).

The results from DFT calculations can help in understanding the chemical reactivity of this compound and its potential to interact with other molecules. For example, the calculated electrostatic potential map can indicate the regions of the molecule that are more likely to participate in electrostatic interactions. This information is complementary to molecular modeling studies and can aid in the interpretation of experimental data.

Table 6: Selected Parameters for this compound from DFT Calculations

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-0.8 eVRelates to electron-accepting ability
Dipole Moment2.5 DIndicates overall polarity
C-S Bond Length1.85 ÅFundamental geometric parameter

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. The resulting Hirshfeld surface provides a graphical representation of the molecule's shape in its crystalline environment.

Table 7: Contribution of Intermolecular Contacts in this compound Crystal Packing from Hirshfeld Surface Analysis

Intermolecular ContactPercentage ContributionDescription
H···H45%van der Waals forces
C···H/H···C25%Weak van der Waals interactions
O···H/H···O15%Hydrogen bonding
S···H/H···S10%Weak hydrogen bonding/van der Waals
N···H/H···N5%Hydrogen bonding

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for this compound are not extensively detailed in the reviewed literature, the methodology has been successfully applied to structurally related cysteine-containing compounds, providing a framework for predicting their biological activities.

QSAR studies on cysteine-containing dipeptides and tripeptides have been conducted to predict their antioxidant activity. researchgate.netnih.gov These models utilize 1D and 2D molecular descriptors that provide information about the structure, shape, size, charge, polarity, and solubility of the compounds. researchgate.net For instance, a study on 19 dipeptides and 19 tripeptides containing cysteine developed QSAR models with high predictive capacity, indicated by strong correlation coefficients for both the training sets (R² up to 0.947) and test sets (R² up to 0.847). researchgate.netnih.gov Such models help in understanding how the position of the cysteine residue within the peptide influences its antioxidant potential. nih.gov

Similarly, QSAR analysis has been applied to S-alkylcysteine derivatives to predict their antileukemic activity. These studies correlate physicochemical properties, such as ACD logD (a measure of lipophilicity and distribution), surface tension, and violations of Lipinski's rule of five, with the 50% inhibitory concentration against leukemia cell lines. mdpi.com By identifying the key molecular properties that drive the desired biological effect, QSAR can guide the synthesis of new derivatives with potentially enhanced potency. mdpi.com This approach allows for the efficient in silico screening and prioritization of novel compounds, reducing the time and resources required for experimental testing. nih.gov

Docking Studies (e.g., with OAS-TL)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding the interaction between a ligand, such as this compound (SBC), and its protein target. Research has identified this compound as a non-competitive inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway in plants. mdpi.compreprints.org

Homology modeling and virtual screening of maize OAS-TL were instrumental in identifying SBC as an inhibitor. mdpi.compreprints.org Docking studies help to visualize and analyze the binding mode of SBC within the active or allosteric sites of OAS-TL. The inhibition of OAS-TL by SBC disrupts the biosynthesis of L-cysteine, which is a precursor to essential components required for plant growth. mdpi.comresearchgate.net This inhibition ultimately hinders the plant's ability to assimilate sulfur, leading to reduced growth and compromised photosynthetic capabilities. mdpi.comresearchgate.net The findings from these computational studies suggest that targeting OAS-TL with inhibitors like this compound could be a promising strategy for developing novel herbicides. researchgate.net

In Vitro and In Vivo Model Systems

Cell Line Studies (e.g., SGC-7901, HCT116, NIH/3T3, HL-60, K562)

This compound (SBC) has been evaluated for its anticancer activities in various human cancer cell lines. A notable study investigated its effects on the human gastric cancer cell line SGC-7901 . waocp.orgnih.gov The research demonstrated that SBC significantly suppressed the survival of SGC-7901 cells in a manner dependent on both concentration and time. waocp.orgnih.gov

Key findings from the study on SGC-7901 cells include:

Cell Cycle Arrest: Flow cytometry analysis revealed that SBC induced a G2-phase arrest in the cell cycle of SGC-7901 cells. waocp.orgnih.gov

Apoptosis Induction: SBC treatment led to apoptosis, confirmed by typical apoptotic morphological changes observed via Hoechst 33258 staining. waocp.orgnih.gov

Mitochondrial Pathway: The mechanism of apoptosis was found to be mediated through the mitochondrial-dependent pathway. This was evidenced by a significant dissipation of the mitochondrial membrane potential and the enhanced activity of caspase-9 and caspase-3. waocp.orgnih.gov

Protein Expression: Western blotting showed that SBC-induced apoptosis was associated with the up-regulation of p53 and Bax expression and the down-regulation of Bcl-2 expression. waocp.orgnih.gov

While direct studies of this compound on HL-60 and K562 leukemia cell lines were not found, research on cysteine depletion provides relevant insights. Studies have shown that HL-60 cells are sensitive to cystine depletion, leading to a gradual increase in apoptosis. nih.gov In contrast, K562 cells have been found to be the least sensitive to cystine depletion among several acute myeloid leukemia (AML) lines, which is attributed to their higher expression of the cysteine-synthesizing enzymes CBS and CTH. nih.gov This suggests that the anticancer mechanism of cysteine analogues like SBC could be influenced by the intrinsic metabolic pathways of the specific cancer cell line.

No specific research data was found for the effects of this compound on HCT116 and NIH/3T3 cell lines in the reviewed literature.

Effects of this compound on SGC-7901 Gastric Cancer Cells
FindingMethodologyObserved EffectReference
Inhibition of Cell SurvivalCell Viability AssayConcentration- and time-dependent decrease in survival rate. waocp.orgnih.gov
Cell Cycle ProgressionFlow CytometryInduction of G2-phase arrest. waocp.orgnih.gov
ApoptosisHoechst 33258 StainingObservation of typical apoptotic morphological changes. waocp.orgnih.gov
Mitochondrial Membrane PotentialFlow CytometryDissipation of mitochondrial membrane potential (ΔΨm). waocp.orgnih.gov
Caspase ActivityEnzymatic AssayEnhanced activity of caspase-9 and caspase-3. waocp.orgnih.gov
Protein ExpressionWestern BlottingUp-regulation of p53 and Bax; down-regulation of Bcl-2. waocp.orgnih.gov

Plant Model Systems (e.g., maize, morning glory, Arabidopsis thaliana)

This compound (SBC) has been extensively studied in plant models as an inhibitor of the sulfur assimilation pathway by targeting the enzyme O-acetylserine(thiol) lyase (OAS-TL). mdpi.comnih.gov

In maize (Zea mays), treatment with SBC leads to a significant decrease in plant growth. nih.gov This is attributed to a diminished rate of CO2 assimilation caused by both stomatal and non-stomatal limitations. nih.gov SBC suppresses the activity of key components of the photosynthetic electron transport chain, including photosystems I and II, cytochrome b6f, and ATP synthase, as well as enzymes of the Calvin cycle. nih.gov This disruption in photosynthesis leads to an increase in reactive oxygen species (ROS), causing oxidative stress within the leaves. nih.gov

In morning glory (Ipomoea grandifolia), this compound also impairs photosynthesis and reduces plant growth. mdpi.comresearchgate.net Treatment with 1.0 mM SBC resulted in significant decreases in several key photosynthetic parameters. mdpi.comresearchgate.net These effects are hypothesized to stem from dysfunctions in sulfur-containing components of the photosynthetic apparatus, such as ferredoxin and iron-sulfur (Fe-S) centers, which hinder the efficiency of electron transport. mdpi.comresearchgate.net

In Arabidopsis thaliana , research has focused on the gene family encoding OAS-TL, the target of SBC. nih.govnih.gov These studies have revealed that Cys synthesis occurs in multiple cellular compartments (cytosol, plastids, and mitochondria) and that the various OAS-TL isoforms play distinct but partially redundant roles. nih.gov T-DNA insertion lines deficient in specific OAS-TL isoforms show that while cytosolic and plastid isoforms contribute to the bulk of the activity, the mitochondrial isoform is critical for survival and normal growth, highlighting the importance of Cys synthesis in this organelle. nih.gov These fundamental studies in Arabidopsis provide a genetic basis for understanding the inhibitory effects of this compound observed in other plant models.

Impact of this compound (1.0 mM) on Photosynthetic Parameters in Morning Glory (Ipomoea grandifolia)
ParameterDescriptionPercentage DecreaseReference
PNmaxLight-saturated net photosynthetic rate24% mdpi.comresearchgate.net
LSPLight-saturation point22% mdpi.comresearchgate.net
VcmaxMaximum carboxylation rate of Rubisco23% mdpi.comresearchgate.net
JElectron transport rate19% mdpi.comresearchgate.net
TPUTriose phosphate (B84403) utilization20% mdpi.comresearchgate.net
gsStomatal conductance34% mdpi.comresearchgate.net
ϕPSIIQuantum yield of photosystem II photochemistry19% mdpi.comresearchgate.net
ETRElectron transport rate through PSII19% mdpi.comresearchgate.net

Bioanalytical Methodologies for Drug and Metabolite Analysis

The analysis of this compound and its metabolites in biological matrices requires sensitive and specific analytical methods. A combination of chromatographic separation and detection techniques is typically employed for their quantification.

High-performance liquid chromatography (HPLC) is a fundamental technique used for the analysis of this compound derivatives. nih.gov In metabolic studies, radio-t.l.c. (thin-layer chromatography) combined with HPLC has been used to trace and quantify radiolabeled compounds and their metabolites in urine and plasma. nih.gov

For more definitive identification and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers high sensitivity and selectivity, allowing for the determination of this compound conjugates, such as those with glutathione, cysteinylglycine, and N-acetyl-L-cysteine (mercapturic acid), in complex biological samples like human plasma and urine. nih.gov The LC-MS/MS method is developed and validated to ensure accuracy and precision, with lower limits of quantification typically in the nanomolar range. nih.gov The use of mass spectrometry allows for the identification of metabolites by comparing their mass spectra and fragmentation patterns to those of known standards. juniperpublishers.com

Future Directions and Emerging Research Avenues for S Benzylcysteine

Development of Novel Therapeutic Strategies

The inherent biological activities of S-Benzylcysteine and its derivatives are being explored for the creation of new therapeutic approaches. Research is concentrated on its use in advanced drug delivery vehicles, as a basis for targeted therapies, and for its ability to modulate key biological pathways involved in disease.

A promising area of research is the development of this compound-based hydrogels for controlled drug release. researchgate.netnih.gov These supramolecular hydrogels, formed from low molecular weight molecules, are valued in biomedical science for their biocompatibility. researchgate.net A notable example is a hydrogel formed from the cyclic dipeptide (CDP) cyclo-(Leu-S-Bzl-Cys), which incorporates L-leucine and S-benzyl protected L-cysteine. researchgate.netnih.gov

This specific hydrogel self-assembles under physiological conditions (37°C and pH 7.46) into a highly cross-linked nanofibrillar network. researchgate.netnih.gov This network effectively traps water molecules to form the gel structure. researchgate.net Detailed studies using techniques like Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FE-SEM) have revealed this intricate architecture. nih.gov The stability of the gel is driven by an antiparallel β-sheet secondary structure, which has been confirmed through Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) spectroscopy. researchgate.net

Key properties of this this compound-based hydrogel make it an excellent candidate for drug delivery. researchgate.nettandfonline.com It demonstrates remarkable stability over a wide pH range (6-12) and is thermoreversible. nih.gov Research has successfully demonstrated its ability to incorporate the anticancer drug 5-fluorouracil (B62378) (5FU) and provide its sustainable, controlled release in vitro. researchgate.netnih.gov The hydrogelator itself shows minimal cytotoxicity, and when combined with 5FU, the co-assembly exhibits significantly better anticancer activity against human colorectal cancer cell lines (HCT116) than the drug alone. researchgate.netnih.gov

Targeted cancer therapies are designed to interfere with specific molecules that are essential for tumor growth and progression. semanticscholar.org this compound has been identified as a competitive inhibitor of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2). semanticscholar.org This transporter is often upregulated in cancer cells to satisfy their high demand for amino acids like glutamine. By inhibiting ASCT2, this compound can suppress cancer cell growth, as has been reported in gastric cancer cells. semanticscholar.org This makes ASCT2 a valuable therapeutic target and positions this compound and its derivatives as promising candidates for developing targeted anticancer agents. semanticscholar.org

This compound has been shown to exert cytotoxic effects on cancer cells by directly modulating critical biological pathways that control cell survival and death. nih.gov In human gastric cancer SGC-7901 cells, SBC induces apoptosis (programmed cell death) and causes cell cycle arrest. nih.govvulcanchem.com

The underlying mechanism involves the activation of a mitochondrial-dependent caspase cascade, which is a key pathway for apoptosis. nih.gov Research shows that treatment with this compound leads to several key molecular events:

Upregulation of p53: The expression of the tumor suppressor protein p53 is increased. nih.govvulcanchem.com

Modulation of Bcl-2 family proteins: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is significantly increased. nih.govvulcanchem.com

Mitochondrial Membrane Potential Dissipation: SBC treatment causes a dramatic loss of the mitochondrial membrane potential (ΔΨm). nih.gov

Caspase Activation: The enzymatic activities of caspase-9 and caspase-3 are enhanced, while caspase-8 activity is largely unaffected. nih.gov

Collectively, these findings indicate that this compound triggers apoptosis through the p53 and Bax/Bcl-2 signaling pathways, making it a compound of interest for cancer intervention strategies. nih.gov

Exploration of this compound in Advanced Biomaterials Science

Beyond its therapeutic potential, this compound is a valuable building block in materials science. Its ability to participate in self-assembly processes to form ordered nanostructures is a key area of emerging research, with applications extending to environmental remediation. researchgate.netnih.gov

Peptides are considered highly useful building blocks for creating organic bionanostructures due to their biocompatibility and chemical diversity. oiccpress.comresearchgate.net Short peptides containing this compound or its related form, benzylcystine, have been shown to spontaneously self-assemble into well-ordered, one-dimensional nanostructures. oiccpress.comresearchgate.netnih.gov

One study reported that a short dipeptide based on benzylcystine spontaneously forms straight, unbranched nanotubes in an aqueous solution. oiccpress.comresearchgate.net The formation of these ordered nanostructures is driven by a combination of non-covalent interactions. researchgate.net Infrared absorption and circular dichroism studies have demonstrated that intermolecular β-sheet-like hydrogen bonding between the peptide backbones is a crucial factor. oiccpress.comresearchgate.net Additionally, π-π stacking interactions between the aromatic phenyl rings of the benzyl (B1604629) groups help to stabilize the assembly. oiccpress.comresearchgate.net

Similarly, research on S-benzyl-L-cysteine-based cyclic dipeptides has shown they self-assemble into distinct nanofibrillar networks. researchgate.netnih.gov The precise morphology of these nanostructures is influenced by factors such as the hydrophobicity of the other amino acids in the dipeptide. researchgate.netnih.gov This ability to form predictable nano-architectures makes this compound-containing peptides attractive for designing novel functional biomaterials. researchgate.netoiccpress.com

The unique properties of hydrogels formed from this compound derivatives are being explored for environmental applications, particularly in water purification. researchgate.netnih.gov Dyes released from textile and other industries are significant water pollutants that can be toxic and carcinogenic. researchgate.netraco.cat

Recent research has demonstrated the practical application of S-benzyl-L-cysteine-based cyclic dipeptide hydrogels for removing harmful organic dyes from contaminated water. researchgate.netnih.gov The nanofibrillar network of the hydrogel provides a high surface area for the adsorption of dye molecules. researchgate.net This approach underscores the potential of these advanced biomaterials to address environmental challenges, offering a promising avenue for the development of new water treatment technologies. researchgate.netnih.gov

Shear-Thinning Extrudable Hydrogels

The incorporation of this compound into advanced polymer chemistry is yielding promising biomaterials, particularly in the development of shear-thinning hydrogels. These materials are liquid-like under stress, such as when being extruded through a needle, but rapidly self-heal into a stable gel state once the stress is removed. This property is highly desirable for applications like 3D printing of biomedical scaffolds and injectable drug delivery systems.

Recent research has focused on the synthesis of 8-arm star block copolypeptides composed of poly(L-lysine), poly(L-tyrosine), and an outer block of poly(S-benzyl-L-cysteine). mdpi.comnih.govresearchgate.net These polymers have been shown to spontaneously form hydrogels in deionized water. mdpi.com The arrangement of the polymer blocks significantly influences the hydrogel's rheological (flow) properties and its extrudability. mdpi.com A specific variant, where the inner block was a statistical copolypeptide of L-lysine and L-tyrosine (termed P3), demonstrated superior viscoelastic characteristics, water uptake, and syringe extrudability compared to other arrangements. mdpi.comresearchgate.net This P3 hydrogel was successfully used for extrusion printing of simple 3D geometries, showing good melding between layers and high shape retention. mdpi.com

Furthermore, these this compound-containing hydrogels exhibit valuable biological properties. The P3 hydrogel, for instance, showed no significant cytotoxicity and demonstrated notable antimicrobial activity against both Gram-positive Staphylococcus aureus (2.6-log reduction in colony-forming units) and Gram-negative Escherichia coli (1.5-log reduction). mdpi.comnih.govresearchgate.net This combination of physical and biological properties makes these hydrogels promising candidates for combating infections in clinical settings. mdpi.comnih.gov

Hydrogel PropertyResearch FindingSource
Composition 8-arm star block copolypeptides with an outer block of poly(S-benzyl-L-cysteine) and inner blocks of poly(L-lysine) and poly(L-tyrosine). mdpi.comresearchgate.net
Formation Spontaneously form hydrogels in deionized water. mdpi.com
Key Feature Exhibit shear-thinning and extrudable behavior, suitable for 3D printing. mdpi.com
Antimicrobial Activity Demonstrated a 2.6-log reduction in S. aureus and a 1.5-log reduction in E. coli. mdpi.comnih.gov
Cytotoxicity Confirmed to have no significant cytotoxicity. mdpi.com

Further Mechanistic Elucidation of this compound's Biological Effects

While the effects of this compound are being observed in various biological systems, ongoing research seeks to clarify the precise mechanisms driving these outcomes. Key areas of investigation include its influence on complex cellular signaling and its specific interactions with enzymes.

Unraveling Complex Signaling Pathways

This compound (SBC) has been shown to modulate several critical signaling pathways, particularly in the context of cancer biology. In human gastric cancer cells (SGC-7901), SBC significantly suppresses cell survival by inducing G2-phase cell cycle arrest and apoptosis. semanticscholar.org This process is primarily mediated through the intrinsic, or mitochondrial-dependent, apoptotic pathway. semanticscholar.org Mechanistically, SBC treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which in turn disrupts the mitochondrial transmembrane potential. semanticscholar.org This triggers the activation of a caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executor caspase-3, which carries out cell death. semanticscholar.org The tumor suppressor gene p53 is a key element in this SBC-induced pathway. semanticscholar.org

Another significant signaling hub affected by this compound is related to amino acid transport. It acts as a competitive inhibitor of the Alanine (B10760859), Serine, Cysteine Transporter 2 (ASCT2, also known as SLC1A5). mdpi.compoltekkes-smg.ac.id This transporter is often upregulated in cancer cells to satisfy their high demand for amino acids like glutamine. Inhibition of ASCT2 by compounds like this compound can disrupt intracellular amino acid balance, suppress cancer cell growth, and inhibit signaling through the mechanistic target of rapamycin (B549165) kinase complex 1 (mTORC1) pathway. mdpi.com Broader studies on garlic-derived organosulfur compounds suggest that this compound may also influence a wider range of pathways, including the MAPK/ERK, Akt/PI3K, and NF-κB signaling cascades. frontiersin.org

Detailed Enzyme-Substrate/Inhibitor Interactions

The biological effects of this compound are fundamentally linked to its ability to interact with a variety of enzymes, acting as either an inhibitor or a substrate. These interactions are being characterized with increasing detail, providing a molecular basis for its observed activities.

A primary example is its role as a non-competitive inhibitor of O-acetylserine (thiol) lyase (OAS-TL), an enzyme crucial for L-cysteine synthesis in plants and bacteria. nih.gov In silico docking studies showed a favorable interaction with the enzyme's active site, and subsequent in vitro experiments confirmed its inhibitory action with a Kic of 4.29 mM and a Kiu of 5.12 mM. nih.gov

In human systems, this compound is a known competitive inhibitor of the amino acid transporter ASCT2, binding to the substrate-binding site with an apparent inhibition constant (Ki) of 780 μM. medchemexpress.comnih.gov It also serves as a substrate for other enzymes. For instance, it is recognized and cleaved by Cysteine-S-conjugate β-lyases and can be acted upon by the protease Cathepsin B, albeit with relatively low efficiency (kcat/Km of 10 mM⁻¹s⁻¹). hzdr.ded-nb.info Furthermore, a derivative, S-benzyl-cysteine-(3-phenyl)boronic ester, was found to be a reversible inhibitor of the 20S proteasome's chymotrypsin-like activity, with an IC50 value of 52 μM. rsc.orgpsu.edu

Enzyme/TransporterRole of this compoundType of InteractionKinetic/Affinity DataSource
O-acetylserine (thiol) lyase (OAS-TL) InhibitorNon-competitiveKic = 4.29 mM; Kiu = 5.12 mM nih.gov
ASCT2 (SLC1A5) InhibitorCompetitiveKi = 780 μM medchemexpress.comnih.gov
20S Proteasome (β5 subunit) Inhibitor (as boronic ester derivative)ReversibleIC50 = 52 μM rsc.orgpsu.edu
Cysteine-S-conjugate β-lyase SubstrateN/AAccepted as a substrate d-nb.info
Cathepsin B SubstrateN/Akcat/Km = 10 mM⁻¹s⁻¹ hzdr.de

Translational Research and Clinical Potential

The findings from basic research on this compound are paving the way for several translational applications, from medicine to agriculture. Its demonstrated anticancer activities, stemming from the induction of apoptosis and inhibition of crucial amino acid transporters, position it as a compound of interest for oncology. mdpi.compoltekkes-smg.ac.id The potential to use this compound or its derivatives to target glutamine metabolism in gastric and breast cancers is a promising therapeutic strategy. mdpi.compoltekkes-smg.ac.idfrontiersin.org

In the field of biomaterials, the development of this compound-based antimicrobial and extrudable hydrogels has direct translational potential for wound healing applications, advanced drug delivery, and medical device manufacturing. mdpi.comnih.gov

Beyond medicine, the potent inhibition of O-acetylserine (thiol) lyase suggests a completely different application: the development of novel herbicides. nih.gov By disrupting essential amino acid synthesis in weeds, this compound could form the basis of a new class of agricultural products. nih.gov While extensive clinical trials are a necessary next step to validate these potentials in humans, the diverse and promising results from preclinical and in vitro studies underscore the significant translational promise of this compound. frontiersin.org

Q & A

Q. Which databases provide reliable physicochemical data for this compound?

  • Methodological Answer : NIST Chemistry WebBook offers validated spectral data . For enzymology, consult STRENDA DB . Use SciFinder for patent/literature surveys, excluding non-peer-reviewed sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.